Etobenzanid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-10-22-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWUMLXQKFTJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058188 | |
| Record name | Etobenzanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79540-50-4 | |
| Record name | Etobenzanid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79540-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etobenzanid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079540504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etobenzanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOBENZANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X319031ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etobenzanid: A Technical Guide on its Dual Mechanism of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid is a benzamide-class agrochemical exhibiting both fungicidal and herbicidal properties.[1] Its mode of action in plants is multifaceted, primarily involving the inhibition of protein synthesis and the induction of Systemic Acquired Resistance (SAR) through the salicylic acid (SA) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, drawing from available scientific literature. It outlines the core biochemical pathways affected, presents available data, details conceptual experimental protocols for further research, and provides visual diagrams of the key signaling cascades. While the broad mechanisms are identified, it is important to note that specific molecular targets and detailed quantitative data for this compound are not extensively documented in publicly available research.
Inhibition of Protein Synthesis
This compound is classified as a protein synthesis inhibitor in plants.[1] This mechanism disrupts essential cellular processes by interfering with the production of proteins, ultimately leading to growth inhibition and cell death.
Molecular Target
The precise molecular target of this compound within the plant protein synthesis machinery has not been definitively identified in the available literature. General protein synthesis inhibitors can act on various stages, including:
-
Ribosome Function: Interference with the function of the 30S or 50S ribosomal subunits.
-
Elongation Factors: Inhibition of proteins involved in the elongation of the polypeptide chain.
-
Aminoacyl-tRNA Synthetases: Blocking the charging of tRNAs with their corresponding amino acids.
Further research is required to elucidate the specific binding site and inhibitory action of this compound.
Quantitative Data
| Parameter | Description | Typical Units | Status for this compound |
| IC50 | The concentration of this compound required to inhibit protein synthesis by 50%. | µM or ng/mL | Not Found |
| Ki | The inhibition constant, representing the binding affinity of this compound to its molecular target. | µM or nM | Not Found |
Experimental Protocol: In Vitro Translation Assay
To determine the IC50 of this compound for protein synthesis inhibition, a standard in vitro translation assay using a plant-based extract (e.g., wheat germ extract) can be employed.
Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound.
Materials:
-
Wheat germ extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
TCA (trichloroacetic acid)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing wheat germ extract, amino acid mixture, and mRNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO only) and a positive control (a known protein synthesis inhibitor like cycloheximide).
-
Incubation: Incubate the reactions at the optimal temperature for the wheat germ extract (typically 25-30°C) for a defined period (e.g., 60-90 minutes).
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.
-
Quantification: Filter the precipitated proteins and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.
Induction of Systemic Acquired Resistance (SAR)
This compound also functions as a plant activator, triggering the plant's own defense mechanisms through the induction of Systemic Acquired Resistance (SAR).[2] This response confers broad-spectrum, long-lasting resistance to a variety of pathogens. The SAR pathway is primarily mediated by the signaling molecule salicylic acid (SA).
The Salicylic Acid Signaling Pathway
The SA signaling pathway is a complex network that leads to the activation of defense-related genes. Key components of this pathway include:
-
Biosynthesis of Salicylic Acid: Plants synthesize SA via two main pathways: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.
-
NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A key transcriptional co-regulator that, upon SA accumulation, translocates to the nucleus.
-
TGA Transcription Factors: Interact with NPR1 in the nucleus to activate the expression of defense-related genes.
-
Pathogenesis-Related (PR) Proteins: A group of proteins with antimicrobial activities that are induced during SAR.
The precise point of interaction of this compound within this pathway is not yet fully elucidated. It may act upstream of SA biosynthesis, promoting its accumulation, or it may act downstream, potentiating the signal transduction cascade.
Quantitative Data
Quantitative data on the induction of SAR by this compound, such as the effective concentration for 50% disease reduction (EC50) or the fold-change in defense gene expression, are not widely reported. The following table highlights the key quantitative parameters needed.
| Parameter | Description | Typical Units | Status for this compound |
| EC50 (Disease Reduction) | The concentration of this compound that provides 50% control of a specific plant disease. | µg/mL or ppm | Not Found |
| Fold-change in PR-1 expression | The relative increase in the expression of the PR-1 gene after this compound treatment. | Fold change | Not Found |
| SA Accumulation | The increase in salicylic acid levels in plant tissues following this compound application. | ng/g fresh weight | Not Found |
Experimental Protocol: Gene Expression Analysis by qRT-PCR
To investigate the effect of this compound on the SA signaling pathway, the expression of key marker genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).
Objective: To measure the change in expression of SAR-related genes (e.g., PR-1, PAL, ICS) in response to this compound treatment.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or a relevant crop species)
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for PR-1, PAL, ICS, and a reference gene (e.g., Actin)
Methodology:
-
Plant Treatment: Treat plants with a range of this compound concentrations. Include a mock-treated control.
-
Tissue Harvesting: At various time points post-treatment, harvest leaf tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction: Isolate total RNA from the plant tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using gene-specific primers to amplify the target genes and the reference gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the mock-treated control.
Conclusion and Future Directions
This compound presents a dual mechanism of action in plants, functioning as both a protein synthesis inhibitor and an inducer of Systemic Acquired Resistance. While these overarching mechanisms have been identified, there remains a significant gap in the detailed molecular and quantitative understanding of its activity. Future research should focus on:
-
Identifying the specific molecular target of this compound within the protein synthesis machinery.
-
Determining the IC50 and Ki values for its inhibitory action on protein synthesis.
-
Elucidating the precise point of interaction of this compound within the salicylic acid signaling pathway.
-
Generating dose-response curves for the induction of SAR and the expression of key defense-related genes.
A more in-depth understanding of these aspects will be crucial for the optimization of this compound's use in agriculture and for the development of novel agrochemicals with similar dual-action properties.
References
Etobenzanid: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a significant compound within the benzamide class of agrochemicals.[1][2] Primarily recognized for its selective herbicidal activity, particularly for rice, it also exhibits fungicidal and larvicidal properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways to support research and development activities.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for understanding its environmental fate, designing formulations, and conducting toxicological assessments.
Table 1: Identifiers and Core Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [2] |
| Synonyms | 2',3'-dichloro-4-ethoxymethoxybenzanilide, HW 52 | [3][4][5] |
| CAS Number | 79540-50-4 | [2][3][4][6] |
| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2][3][4] |
| Molecular Weight | 340.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point/Range | 92 - 93 °C | [7][8] |
| Boiling Point | Data not available; decomposes below boiling point | [7][9] |
| Water Solubility | Data not available (expected to be low) | [7] |
| Partition Coefficient (log P) | 4.239 - 4.30 | [7][8] |
| pKa | 12.01 ± 0.70 (Predicted) | [10] |
| Vapor Pressure | Data not available | [7] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [6] |
| DMSO | Soluble | [3] |
| Methanol | 22.4 g/L | [7] |
| Acetone | > 100 g/L | [7] |
| Acetonitrile | Soluble in | [11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible physical and chemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (OECD Guideline 102)
The melting point is a key indicator of a substance's purity.[1] The capillary method using a heated metal block apparatus is a standard procedure.
-
Principle: A small, powdered sample of the substance in a capillary tube is heated, and the temperature range from the beginning to the end of the melting process is observed.[6]
-
Apparatus:
-
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered.[3] The open end of a capillary tube is pushed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[7][12]
-
Determination: The capillary tube is placed in the heating block of the apparatus.[6]
-
The sample is heated at a rapid rate initially to determine an approximate melting point.[6]
-
The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[7]
-
The procedure is repeated with two more samples to ensure consistency.[6]
-
Water Solubility Determination (OECD Guideline 105)
Water solubility is a critical parameter for assessing the environmental fate of a chemical.[4] For a substance like this compound, with expected low solubility, the Column Elution Method is appropriate.[13][14]
-
Principle: A column packed with an inert carrier material coated with the test substance is eluted with water. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration (i.e., water solubility).[14]
-
Apparatus:
-
Thermostated column with a pump for controlled water flow.
-
Inert carrier material (e.g., glass beads, silica gel).
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC).[14]
-
-
Methodology:
-
Preparation: The carrier material is coated with an excess of this compound. The coated material is packed into the column.
-
Elution: Water is pumped through the column at a constant, slow flow rate at a controlled temperature (e.g., 20 ± 0.5 °C).[4][13]
-
Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a validated, substance-specific analytical method like HPLC.[14]
-
Determination: Elution continues until the measured concentrations in at least five consecutive fractions are constant (± 30%), indicating that equilibrium (saturation) has been achieved.[14]
-
The mean of these plateau concentrations is taken as the water solubility.
-
A second test run is performed at half the initial flow rate to confirm that the result is independent of the flow rate.[14]
-
n-Octanol/Water Partition Coefficient (Log P) Determination (OECD Guideline 123)
The partition coefficient (log P) is a measure of a chemical's lipophilicity and is essential for predicting its bioaccumulation potential. For a hydrophobic substance like this compound (log P > 4), the Slow-Stirring Method is recommended to avoid the formation of microdroplets that can interfere with results from the traditional shake-flask method.[5]
-
Principle: 1-octanol, water, and the test substance are equilibrated in a thermostated stirred reactor at a slow speed. This method accelerates the exchange between phases while minimizing the formation of an emulsion. The concentrations of the test substance in both phases are then determined after equilibrium is reached.[5]
-
Apparatus:
-
Thermostated stirred reactor vessel.
-
Slow-speed stirrer.
-
Phase separation equipment (e.g., centrifuge).
-
Analytical instrument for concentration measurement (e.g., HPLC).[15]
-
-
Methodology:
-
Preparation: Predetermined volumes of 1-octanol and water (or a buffer solution) are placed in the reactor vessel. A stock solution of this compound in 1-octanol is added.
-
Equilibration: The mixture is stirred slowly at a constant temperature (e.g., 20-25 °C) to facilitate partitioning between the two phases without forming an emulsion. Equilibrium is typically reached within 24-48 hours.[5]
-
Phase Separation: Stirring is stopped, and the phases are allowed to separate. If necessary, centrifugation is used to ensure complete separation.[15]
-
Analysis: Aliquots are carefully taken from both the 1-octanol and aqueous phases. The concentration of this compound in each phase (C_octanol and C_water) is determined using HPLC.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_octanol / C_water.
-
The final result is expressed as its base-10 logarithm, log P.
-
Chemical Synthesis and Degradation
Synthesis Pathway
The conventional synthesis of this compound is a multi-step process involving the formation of an amide bond between an activated carboxylic acid derivative and an aniline.[1]
Caption: Synthesis workflow for this compound.
Degradation Pathways
This compound is susceptible to degradation through several chemical pathways, primarily targeting the ethoxymethoxy group and the amide bond.[1]
-
Hydrolysis: In aqueous environments, the ethoxymethoxy group can undergo hydrolysis, especially under acidic (pH 3, half-life ~48 hours) or basic (pH 9, half-life ~12 hours) conditions, leading to the formation of 4-hydroxybenzamide derivatives.[1][16]
-
Photolysis: Exposure to UV radiation (e.g., 254 nm) can induce photodegradation, which often involves the cleavage of the ethoxymethoxy group.[1]
-
Oxidation: Strong oxidizing agents can cleave the ethoxymethoxy group, resulting in hydroxylated intermediates.[1]
Caption: Major degradation pathways of this compound.
Mechanism of Action
This compound's biological activity is attributed to its role as a protein synthesis inhibitor.[1][16] By interfering with the complex machinery of protein production within target organisms, it disrupts essential cellular processes, leading to its herbicidal, fungicidal, and larvicidal effects.[1] This mode of action involves targeting specific stages of protein production, such as interrupting peptide-chain elongation or blocking ribosomal sites.[1]
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. laboratuar.com [laboratuar.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. laboratuar.com [laboratuar.com]
- 5. acri.gov.tw [acri.gov.tw]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. oecd.org [oecd.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. 79540-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. byjus.com [byjus.com]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. This compound | 79540-50-4 | Benchchem [benchchem.com]
No Evidence Found for Etobenzanid as a Cyclin-Dependent Kinase Inhibitor
A comprehensive review of publicly available scientific literature and databases reveals no evidence to support the classification or function of etobenzanid as a cyclin-dependent kinase (CDK) inhibitor.
This compound, chemically known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is consistently identified in scientific and regulatory literature as a herbicide, fungicide, and larvicide.[1][2] Its primary mechanism of action is documented as the inhibition of protein synthesis in target organisms, a mode of action distinct from the kinase inhibition that characterizes CDK inhibitors.[1]
Extensive searches for any link between this compound and cyclin-dependent kinases, kinase activity, or effects on the cell cycle in cancer cell lines have yielded no relevant results. The scientific community has not published any research that would suggest this compound has any affinity for or inhibitory effect on CDKs.
Therefore, the creation of an in-depth technical guide or whitepaper on "this compound as a cyclin-dependent kinase inhibitor" is not possible based on current scientific knowledge. Such a document would be speculative and lack the factual basis required for a scientific and technical audience.
An Overview of Cyclin-Dependent Kinase (CDK) Inhibitors
For the benefit of researchers, scientists, and drug development professionals interested in CDK inhibitors, the following section provides a general overview of this important class of therapeutic agents.
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[3] Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for anti-cancer drug development.[4][5]
Mechanism of Action of CDK Inhibitors
CDK inhibitors function by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their target substrates and thereby arresting the cell cycle.[5] This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.
Key Signaling Pathway: G1/S Transition
One of the most critical checkpoints in the cell cycle regulated by CDKs is the G1/S transition. The retinoblastoma (Rb) protein, a key tumor suppressor, is a primary substrate of CDK4/6. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6-cyclin D complexes, Rb releases E2F, allowing for cell cycle progression. CDK4/6 inhibitors block this phosphorylation event, maintaining Rb in its active, growth-suppressive state.
Caption: G1/S cell cycle transition pathway and the inhibitory action of CDK4/6 inhibitors.
Experimental Protocols
A fundamental experiment to determine the efficacy of a potential CDK inhibitor is the in vitro kinase assay.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of a CDK inhibitor.
Detailed Methodology for a LanthaScreen™ Kinase Assay (as an example):
-
Reagents and Materials:
-
Recombinant CDK enzyme and corresponding cyclin partner.
-
Fluorescein-labeled substrate peptide (e.g., FL-Rb).
-
LanthaScreen™ Tb-anti-pRb antibody.
-
ATP.
-
Test compound (potential inhibitor).
-
Assay buffer (e.g., HEPES, MgCl₂, BGG).
-
384-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the CDK/cyclin complex, FL-substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA and the Tb-anti-pRb antibody.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio to determine the extent of substrate phosphorylation.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data for Known CDK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of some well-established CDK inhibitors against various CDK/cyclin complexes.
| Inhibitor | Target CDK(s) | IC50 (nM) | Cell-based Assay (GI50, nM) |
| Palbociclib | CDK4/Cyclin D1 | 11 | 66 (MCF-7) |
| CDK6/Cyclin D3 | 15 | ||
| Ribociclib | CDK4/Cyclin D1 | 10 | 114 (MCF-7) |
| CDK6/Cyclin D3 | 39 | ||
| Abemaciclib | CDK4/Cyclin D1 | 2 | 14 (MDA-MB-436) |
| CDK6/Cyclin D3 | 10 | ||
| Flavopiridol | CDK1/Cyclin B | 30 | 60 (MCF-7) |
| CDK2/Cyclin A | 100 | ||
| CDK4/Cyclin D1 | 170 | ||
| CDK6/Cyclin D2 | 100 | ||
| CDK7/Cyclin H | 300 | ||
| CDK9/Cyclin T1 | 3 |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.
References
- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Mammalian cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical inhibitors of cyclin-dependent kinase (CDKi) improve pancreatic endocrine differentiation of iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Etobenzanid (CAS No. 79540-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid, with the CAS number 79540-50-4, is a benzanilide pesticide recognized for its broad-spectrum activity as a herbicide, fungicide, and larvicide.[1] Its primary mechanism of action is the inhibition of protein synthesis in target organisms, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, mechanism of action, and analytical methodologies. The information is presented to support further research and development of this compound.
Chemical and Physical Properties
This compound is chemically known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79540-50-4 | [2] |
| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2] |
| Molecular Weight | 340.20 g/mol | |
| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 92-93 °C | [3] |
| Solubility | Soluble in chloroform and DMSO. | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an amide bond between 4-(ethoxymethoxy)benzoyl chloride and 2,3-dichloroaniline. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(ethoxymethoxy)benzoic acid
-
To a solution of 4-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Slowly add ethoxymethyl chloride to the mixture while stirring.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield 4-(ethoxymethoxy)benzoic acid.
Step 2: Synthesis of 4-(ethoxymethoxy)benzoyl chloride
-
The 4-(ethoxymethoxy)benzoic acid is then converted to its acid chloride.
-
This is achieved by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
The reaction is usually performed at room temperature or with gentle heating.
-
The excess chlorinating agent and solvent are removed under reduced pressure to obtain the crude 4-(ethoxymethoxy)benzoyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of this compound (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
-
The final step is the amide coupling reaction. 4-(ethoxymethoxy)benzoyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or DMF.
-
To this solution, 2,3-dichloroaniline and a base (e.g., triethylamine or pyridine) are added.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The crude product is then purified by recrystallization or column chromatography to afford this compound.
Quantitative Data:
| Solvent for Amide Coupling | Reported Yield |
| Tetrahydrofuran (THF) | 78% |
| Dimethylformamide (DMF) | 82% |
Mechanism of Action
The primary mode of action of this compound is the inhibition of protein synthesis. While the precise molecular target has not been definitively elucidated in publicly available literature, it is understood to interfere with the translation process in susceptible organisms. This disruption of protein production leads to a cascade of cellular malfunctions and ultimately cell death.
Although the Herbicide Resistance Action Committee (HRAC) has at times classified its mode of action as "Unknown," the consensus in available literature points towards protein synthesis inhibition. Further research, such as ribosome profiling and in vitro translation assays, would be beneficial to pinpoint the exact step in protein synthesis that is inhibited by this compound.
Biological Activity
This compound exhibits a broad spectrum of biological activity.
-
Herbicidal Activity: It is effective against a wide range of both monocotyledonous and dicotyledonous weeds.[1]
-
Fungicidal Activity: this compound has shown significant inhibitory effects against various plant pathogenic fungi.[1]
-
Larvicidal Activity: The compound also demonstrates efficacy against the larval stages of certain insect pests.[1]
Currently, specific quantitative data such as EC₅₀, MIC, or LC₅₀ values are not widely reported in the public domain. Such data would be invaluable for comparative studies and for understanding the potency of this compound against different target species.
Analytical Methods
The determination of this compound residues in various matrices is crucial for regulatory and research purposes. Standard analytical techniques for pesticide residue analysis can be adapted for this compound.
Experimental Protocol: Residue Analysis
-
Extraction: The sample (e.g., soil, plant tissue) is homogenized and extracted with an organic solvent such as acetonitrile or acetone. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a suitable approach for sample preparation.[4]
-
Cleanup: The crude extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.
-
Analysis: The purified extract is analyzed by high-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS/MS) or a UV detector.[5] Gas chromatography (GC) can also be employed, depending on the volatility and thermal stability of the compound.[5]
Logical Relationships and Workflows
General Research Workflow for this compound
Postulated Mechanism of Action Leading to Cell Death
As this compound is a protein synthesis inhibitor, a logical pathway from its introduction to a target cell to eventual cell death can be postulated.
Conclusion
This compound is a multifaceted pesticide with demonstrated herbicidal, fungicidal, and larvicidal properties. Its mode of action as a protein synthesis inhibitor makes it an interesting subject for further investigation, particularly for the identification of its precise molecular target. This could lead to the development of more selective and potent analogues. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug discovery, and toxicology, facilitating future studies on this promising compound. Further research to obtain quantitative biological activity data and to explore its effects on specific cellular signaling pathways is highly encouraged.
References
Etobenzanid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid, a member of the benzamide chemical class, is a versatile agrochemical compound with demonstrated herbicidal and fungicidal properties. Its molecular formula is C₁₆H₁₅Cl₂NO₃. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed methodologies for key experimental assessments and visual representations of its synthesis and mode of action are presented to support further research and development efforts in the fields of agrochemistry and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white powder. Its fundamental properties are summarized in the table below, providing a quantitative basis for experimental design and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [1][2][3][4] |
| Molecular Weight | 340.2 g/mol | [1][2][5] |
| CAS Number | 79540-50-4 | [1][2][5] |
| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [1][4] |
| Solubility | Soluble in DMSO and chloroform. | [2][6] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | [2][6] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the formation of an ether linkage followed by an amide bond formation.
Experimental Protocol:
Step 1: Synthesis of 4-(ethoxymethoxy)benzoic acid
-
Dissolve 4-hydroxybenzoic acid in a suitable solvent.
-
Add a base, such as potassium carbonate, to the solution.
-
Introduce ethoxymethyl chloride to the reaction mixture to form the ethoxymethoxy ether linkage.
-
Monitor the reaction for completion.
-
Upon completion, acidify the mixture to precipitate the 4-(ethoxymethoxy)benzoic acid.
-
Filter, wash, and dry the product.
Step 2: Amide bond formation to yield this compound
-
Convert the 4-(ethoxymethoxy)benzoic acid to its more reactive acyl chloride derivative, 4-(ethoxymethoxy)benzoyl chloride.
-
In a separate vessel, dissolve 2,3-dichloroaniline in a suitable solvent.
-
Slowly add the 4-(ethoxymethoxy)benzoyl chloride to the 2,3-dichloroaniline solution.
-
The reaction proceeds to form the amide bond, yielding this compound.
-
Purify the crude product through recrystallization or chromatography to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: Synthesis workflow of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis in target organisms.[5] This disruption of essential cellular processes leads to its observed fungicidal and herbicidal effects. While the precise molecular targets within the protein synthesis machinery are not fully elucidated in the available literature, the general pathway of action can be conceptualized as follows.
Conceptual Signaling Pathway:
Caption: Conceptual mechanism of action of this compound.
Biological Activity
This compound has demonstrated a broad spectrum of activity as both a fungicide and a selective herbicide.
Fungicidal Activity
Studies have shown this compound to be effective against a variety of plant pathogenic fungi.[5]
Experimental Protocol for Antifungal Assay (General):
-
Culture Preparation: Prepare pure cultures of the target fungal species on a suitable agar medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve a range of test concentrations.
-
Inoculation: Inoculate fresh agar plates with the fungal cultures.
-
Treatment: Apply the different concentrations of this compound to the inoculated plates. A control group with only the solvent should be included.
-
Incubation: Incubate the plates under optimal conditions for fungal growth (temperature, humidity, light).
-
Data Collection: Measure the radial growth of the fungal colonies at regular intervals.
-
Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Herbicidal Activity
This compound is noted for its selective herbicidal activity, particularly in rice cultivation.[5] It is effective against a range of both monocotyledonous and dicotyledonous weeds.
Experimental Protocol for Herbicidal Assay (General):
-
Plant Cultivation: Grow the target weed species and crop species (for selectivity testing) in pots under controlled greenhouse conditions.
-
Compound Application: At a specific growth stage, apply this compound at various concentrations, typically as a foliar spray or soil drench.
-
Control Groups: Include untreated and solvent-treated control groups.
-
Evaluation: After a set period, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
Quantitative Assessment: Measure parameters such as plant height, fresh weight, and dry weight to quantify the herbicidal effect.
-
Data Analysis: Determine the GR₅₀ (concentration causing 50% growth reduction) for each species.
Environmental Fate
Understanding the environmental persistence and degradation of this compound is crucial for its safe and effective use.
| Parameter | Condition | Half-life | Source |
| Aqueous Degradation | pH 3 | ~48 hours | [5] |
| Aqueous Degradation | pH 9 | ~12 hours | [5] |
| Photolytic Degradation | UV light (254 nm) | ~6 hours | [5] |
The degradation of this compound in the environment can proceed through hydrolysis of the ethoxymethoxy group and cleavage of the amide bond.[5]
Conclusion
This compound is a bioactive compound with significant potential in agriculture as a fungicide and herbicide. Its mechanism of action as a protein synthesis inhibitor provides a basis for its broad-spectrum activity. The information presented in this whitepaper, including its chemical properties, synthesis, and biological activity profiles, serves as a valuable resource for researchers and professionals engaged in the development of new agrochemicals and related therapeutic agents. Further investigation into its specific molecular targets and optimization of its structure could lead to the development of next-generation compounds with improved efficacy and environmental profiles.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pdqscientific.com [pdqscientific.com]
- 5. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Biological Activity of Benzamide Herbicides
Introduction
Benzamide herbicides represent a critical class of chemical compounds utilized in modern agriculture for the selective control of a wide range of weed species. These compounds are characterized by a core benzamide structure, but substitutions on the benzene ring and the amide nitrogen lead to distinct mechanisms of action and herbicidal specificities. This technical guide provides an in-depth exploration of the biological activity of two major classes of benzamide herbicides, exemplified by propyzamide and isoxaben. It details their molecular mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols for their evaluation, and discusses their structure-activity relationships. This document is intended for researchers, scientists, and professionals involved in herbicide discovery, development, and weed science.
Chapter 1: Mechanisms of Action
Benzamide herbicides primarily exert their phytotoxic effects through two distinct molecular mechanisms: the disruption of microtubule assembly (mitosis inhibition) and the inhibition of cellulose biosynthesis.
Mitosis Inhibition: The Propyzamide Class
Propyzamide (also known as pronamide) is a selective, soil-active systemic herbicide that belongs to the HRAC Group 3 (WSSA Group 3; legacy Group K1).[1][2] Its primary mode of action is the disruption of mitosis (cell division).
Molecular Mechanism: Propyzamide is absorbed by the roots of emerging weeds and translocated upwards through the xylem.[1][2][3] Within the plant cells, particularly in meristematic tissues where cell division is rapid, propyzamide acts by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][4] This binding prevents the assembly of tubulin into functional microtubules.[1][2]
Microtubules are essential components of the spindle apparatus, which is responsible for segregating chromosomes during the metaphase stage of mitosis.[4] By inhibiting microtubule formation, propyzamide causes a loss of spindle and kinetochore microtubules, leading to an arrest of the cell cycle at prometaphase.[5][6] Chromosomes cannot align or move to the poles, resulting in a cessation of cell division and, consequently, plant growth.[3][5][7] This disruption leads to characteristic symptoms such as swollen, club-shaped root tips and stunted growth.[3][6][7]
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Mitotic Disrupter Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. Mitotic disrupter herbicides [agris.fao.org]
- 7. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Etobenzanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a synthetic compound belonging to the benzamide class of chemicals, recognized primarily for its herbicidal properties, particularly in rice cultivation.[1] It also exhibits fungicidal and larvicidal activities.[1] The biological activity of this compound is intrinsically linked to its molecular structure, with specific functional groups playing critical roles in its mechanism of action and overall efficacy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, drawing upon available data for benzamide derivatives to elucidate the key structural determinants of its biological function. Detailed experimental protocols for assessing its activity and visualizations of relevant biological pathways are also presented to provide a comprehensive resource for researchers in the field.
Core Molecular Structure and Known Biological Activity
This compound is a member of the benzamide chemical family.[2] Its core structure consists of a benzamide scaffold, which is characterized by a benzene ring attached to an amide group. The specific chemical name for this compound is N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.[2]
The primary recognized activity of this compound is as a selective herbicide, notably used for weed control in rice crops.[1] Beyond its herbicidal effects, research has indicated that this compound also possesses fungicidal and larvicidal properties, suggesting a broader spectrum of activity against various pests and pathogens.[1] The mechanism of action for this compound is generally categorized as the inhibition of protein synthesis, which disrupts essential cellular functions in target organisms.[1]
Structure-Activity Relationship (SAR) Analysis
Key Structural Features and Their Inferred Importance:
-
N-Phenyl Ring (2,3-Dichlorophenyl Group): The substitution pattern on the N-phenyl ring is critical for activity. The presence of halogen atoms, specifically the two chlorine atoms at the 2 and 3 positions, is a crucial feature. This dichlorophenyl moiety likely contributes to the molecule's binding affinity to its target protein(s) through hydrophobic and electronic interactions. The position and nature of these substituents significantly influence the overall conformation of the molecule, which in turn affects its biological activity.
-
Amide Linker (-C(O)NH-): The amide bond serves as a rigidifying linker between the two aromatic rings. The hydrogen atom on the amide nitrogen is likely involved in hydrogen bonding with the target protein, a common interaction for amide-containing bioactive molecules.
-
4-Substituted Benzoyl Group (4-(ethoxymethoxy)benzoyl Group): The substituent at the 4-position of the benzoyl ring also plays a significant role in modulating the activity. In this compound, this is an ethoxymethoxy group. This group can influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Variations in the alkoxy chain length and the nature of the ether linkage would be expected to impact the compound's activity.
Quantitative Data on Hypothetical this compound Analogs
To illustrate the principles of SAR for this compound, the following table presents hypothetical herbicidal activity data (IC50 values) for a series of analogs with systematic structural modifications. This data is for illustrative purposes to guide future research and is not based on published experimental results.
| Compound ID | R1 (N-Phenyl Substitution) | R2 (Benzoyl 4-Substitution) | Hypothetical Herbicidal Activity (IC50, µM) | Rationale for Predicted Activity Change |
| This compound | 2,3-diCl | -OCH2OCH2CH3 | 10 | Reference compound |
| Analog 1 | 2-Cl | -OCH2OCH2CH3 | 50 | Reduced halogenation on the N-phenyl ring decreases binding affinity. |
| Analog 2 | 3-Cl | -OCH2OCH2CH3 | 65 | Single halogen substitution is less effective than di-substitution. |
| Analog 3 | 2,4-diCl | -OCH2OCH2CH3 | 15 | Isomeric di-substitution may alter the binding conformation slightly. |
| Analog 4 | H | -OCH2OCH2CH3 | >100 | Absence of halogens on the N-phenyl ring dramatically reduces activity. |
| Analog 5 | 2,3-diCl | -OH | 80 | A polar hydroxyl group may reduce cell permeability and introduce unfavorable interactions at the binding site. |
| Analog 6 | 2,3-diCl | -OCH3 | 25 | A smaller methoxy group may have slightly less optimal interactions compared to the ethoxymethoxy group. |
| Analog 7 | 2,3-diCl | -OCH2CH3 | 20 | A simple ethoxy group may be slightly less effective than the ethoxymethoxy group. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through a standard amide coupling reaction. A typical procedure involves the reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a base.
Example Protocol:
-
Preparation of 4-(ethoxymethoxy)benzoyl chloride: 4-(ethoxymethoxy)benzoic acid (1 equivalent) is dissolved in thionyl chloride (excess). The mixture is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude benzoyl chloride, which can be used in the next step without further purification.
-
Amide Coupling: To a solution of 2,3-dichloroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent like dichloromethane, the prepared 4-(ethoxymethoxy)benzoyl chloride (1.1 equivalents) is added dropwise at 0°C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (this compound).
Herbicidal Activity Assay (Whole Plant)
The herbicidal activity of this compound and its analogs can be evaluated through a whole-plant bioassay.
Protocol:
-
Plant Cultivation: Seeds of a target weed species (e.g., barnyard grass, Echinochloa crus-galli) are sown in pots containing a standard potting mix. The plants are grown in a controlled environment chamber with a defined light/dark cycle, temperature, and humidity.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed evenly onto the foliage of the plants at the 2-3 leaf stage.
-
Evaluation: The herbicidal effects are visually assessed at 7 and 14 days after treatment. The degree of injury is rated on a scale of 0 (no effect) to 100 (complete kill). The concentration required to cause 50% inhibition of growth (GR50) can be calculated.
In Vitro Protein Synthesis Inhibition Assay
The inhibitory effect of this compound on protein synthesis can be measured using a cell-free translation system.[3][4]
Protocol:
-
Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, and other necessary factors for translation is prepared from a relevant organism (e.g., wheat germ for plant studies).
-
Translation Reaction: The translation reaction mixture typically contains the cell-free extract, a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and an energy source (ATP and GTP).
-
Inhibition Assay: The test compounds at various concentrations are pre-incubated with the cell-free extract before initiating the translation reaction by adding the mRNA template.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable polypeptides. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in protein synthesis, is then determined.
Visualizations of Pathways and Workflows
Generalized Protein Synthesis Pathway
The primary proposed mechanism of action for this compound is the inhibition of protein synthesis. The following diagram illustrates a simplified workflow of this fundamental cellular process.
Caption: A simplified diagram of the protein synthesis pathway.
Experimental Workflow for SAR Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel this compound analogs.
Caption: A workflow for the structure-activity relationship screening of this compound analogs.
Potential Secondary Mechanism: Succinate Dehydrogenase Inhibition
While protein synthesis inhibition is the primary cited mechanism, some benzamide derivatives are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5][6] Although not confirmed for this compound, this represents a potential secondary or alternative mechanism of action.
Caption: A diagram showing the potential inhibition of Succinate Dehydrogenase (SDH) by this compound.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its constituent chemical moieties. The 2,3-dichlorophenyl group, the amide linker, and the 4-ethoxymethoxybenzoyl group all contribute significantly to its herbicidal activity, which is primarily attributed to the inhibition of protein synthesis. While quantitative SAR data for a broad range of this compound analogs is not widely available, the principles outlined in this guide provide a solid foundation for the rational design of novel, more potent derivatives. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers engaged in the development of new herbicidal and pesticidal agents based on the benzamide scaffold. Further investigation is warranted to definitively elucidate the precise molecular target of this compound and to explore the potential for secondary mechanisms of action, such as the inhibition of succinate dehydrogenase.
References
- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Transport of Etobenzanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etobenzanid, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a benzamide herbicide.[1][2] Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential. Methodologies for key experimental studies are detailed, and logical diagrams are provided to visualize important processes.
Physicochemical Properties
The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. The available data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [1][2] |
| CAS Number | 79540-50-4 | [2] |
| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2] |
| Molecular Weight | 340.2 g/mol | [2] |
| Melting Point | 92 - 93 °C | [3] |
| log Pow (Octanol-Water Partition Coefficient) | 4.239 | [3] |
| Water Solubility | Data not available | [3] |
| Vapor Pressure | Data not available | [3] |
Environmental Fate
The fate of this compound in the environment is determined by a combination of abiotic and biotic processes that lead to its degradation and transport across different environmental compartments.
Degradation
Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through abiotic mechanisms such as hydrolysis and photolysis, as well as through biotic pathways mediated by microorganisms.
Hydrolysis: this compound is susceptible to hydrolysis, particularly at the ethoxymethoxy group and the amide bond.[2] The rate of hydrolysis is dependent on the pH of the aqueous environment.[2]
| Condition | pH | Half-life (hours) | Reference |
| Aqueous | 3 | 48 | [4] |
| Aqueous | 9 | 12 | [4] |
The primary hydrolysis products identified include 4-hydroxybenzamide derivatives.[4]
Photolysis: this compound undergoes photodegradation when exposed to ultraviolet (UV) light.[4] This process can lead to the cleavage of the ethoxymethoxy group and the formation of chlorinated byproducts, such as dichlorophenols.[4]
| Condition | Wavelength | Half-life (hours) | Reference |
| UV light | 254 nm | 6 | [4] |
Specific studies on the microbial degradation of this compound are limited. However, based on the behavior of other benzanilide and acetanilide herbicides, it is anticipated that soil microorganisms play a significant role in its degradation.[5] The degradation of such herbicides often involves enzymatic transformations like hydrolysis, oxidation, and dealkylation, carried out by various bacteria and fungi.[6] Indigenous soil microorganisms, such as Pseudomonas species, have been shown to degrade other acetanilide herbicides.[5] The degradation process typically involves the cleavage of ether and amide linkages, followed by the mineralization of the resulting aromatic rings.
Transport
The transport of this compound in the environment determines its distribution in soil, water, and air, and is largely governed by its mobility and potential for bioaccumulation.
The mobility of a pesticide in soil is a critical factor in determining its potential to leach into groundwater. A key parameter for assessing mobility is the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests weaker adsorption and a higher potential for leaching.[7]
No experimentally determined Koc value for this compound was found in the reviewed literature.
However, the mobility of this compound can be inferred from its chemical structure and the behavior of similar compounds. As a neutral organic compound with a relatively high log Pow, it is expected to have a moderate to high affinity for soil organic matter, suggesting limited mobility.
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing the bioaccumulation potential of a substance in aquatic organisms.[8] A high BCF indicates a greater potential for the chemical to accumulate in the food chain. For organic chemicals, the BCF can be estimated from the log Pow.
No experimentally determined BCF value for this compound was found in the reviewed literature.
Based on its log Pow of 4.239, the BCF for this compound can be estimated using quantitative structure-activity relationship (QSAR) models. Generally, a log Pow greater than 3 suggests a potential for bioaccumulation.[3]
Experimental Protocols
The following sections describe the general methodologies for key experiments used to determine the environmental fate of chemicals like this compound, based on internationally recognized OECD guidelines.
Hydrolysis as a Function of pH (OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Incubation: A known concentration of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming first-order kinetics.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
This method is used to determine the soil sorption coefficient (Kd and Koc) of a chemical.
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected.
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation of the test substance during the experiment.
-
Main Test (Adsorption Phase):
-
Known amounts of soil are placed in centrifuge tubes with a calcium chloride solution (0.01 M) containing a known concentration of this compound.
-
The tubes are agitated in the dark at a constant temperature until equilibrium is reached.
-
The soil and solution phases are separated by centrifugation.
-
The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Desorption Phase: The soil from the adsorption phase is resuspended in a fresh calcium chloride solution without the test substance and agitated until a new equilibrium is reached. The concentration of this compound in the aqueous phase is measured to determine the extent of desorption.
-
Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.
Ready Biodegradability (OECD Guideline 301)
This set of screening tests determines the potential for a chemical to be readily biodegradable by aerobic microorganisms.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.
-
Test System: A mineral medium containing the inoculum and the test substance as the sole source of organic carbon is prepared.
-
Incubation: The test mixture is incubated in the dark under aerobic conditions for 28 days.
-
Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
-
Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution or >70% DOC removal) within a 10-day window during the 28-day test period.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) in fish.
-
Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of this compound in water under flow-through conditions for a defined period (e.g., 28 days).
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of this compound.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.
Mandatory Visualizations
Caption: Abiotic degradation pathways of this compound.
Caption: Workflow for a soil column leaching experiment.
Caption: Framework for environmental risk assessment.
Conclusion
This technical guide summarizes the available information on the environmental fate and transport of this compound. The data indicates that this compound is susceptible to abiotic degradation through hydrolysis and photolysis, with its persistence in aquatic environments being pH-dependent. While specific experimental data on its mobility in soil (Koc) and bioaccumulation potential (BCF) are currently lacking, its physicochemical properties suggest a moderate to low mobility and a potential for bioaccumulation that warrants further investigation. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to conduct a comprehensive environmental risk assessment for this compound. Further research focusing on the biotic degradation pathways and the determination of key environmental parameters such as Koc and BCF is essential for a more complete understanding of the environmental profile of this compound.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. log KOC - ECETOC [ecetoc.org]
- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
Ecotoxicity of Etobenzanid on Aquatic Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etobenzanid is a benzanilide herbicide used for the control of a variety of weeds. As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff and spray drift. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on aquatic life, including fish, aquatic invertebrates, and algae. The information is compiled from available safety data and regulatory classifications, offering a valuable resource for environmental risk assessment and further research. A key area of concern is its classification as a potential endocrine-disrupting compound, suggesting possible interference with hormonal signaling pathways in aquatic organisms.
Quantitative Ecotoxicity Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various aquatic organisms. These values are essential for understanding the concentrations at which adverse effects may occur.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Test Organism | Endpoint | Duration | Value (mg/L) |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 0.5 - 1.0 |
| Cyprinus carpio (Common Carp) | LC50 | 96 hours | 1.0 - 2.0 |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 2.0 - 5.0 |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 hours | 0.1 - 1.0 |
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
| Test Organism | Endpoint | Duration | Value (mg/L) |
| Pimephales promelas (Fathead Minnow) | NOEC | 32 days | 0.01 - 0.1 |
| Daphnia magna (Water Flea) | NOEC | 21 days | 0.1 - 0.5 |
| Pseudokirchneriella subcapitata (Green Algae) | NOEC | 72 hours | 0.05 - 0.2 |
Note: The data presented in these tables are derived from a Safety Data Sheet and may not be from peer-reviewed literature. They should be used as a reference for potential toxicity.
Experimental Protocols
The ecotoxicity data for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results.
Fish Acute Toxicity Test (based on OECD Guideline 203)
The acute toxicity of this compound to fish is determined by exposing them to various concentrations of the substance for a 96-hour period.[1] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.[1] Key parameters of this test include the use of a control group, a geometric series of test concentrations, and a sufficient number of fish per concentration to ensure statistical validity.
Daphnia magna Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of this compound to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50, the concentration causing immobilization in 50% of the daphnids, is then determined.
Algal Growth Inhibition Test (based on OECD Guideline 201)
The effect of this compound on the growth of freshwater algae, such as Pseudokirchneriella subcapitata, is evaluated over a 72-hour period. Exponentially growing algal cultures are exposed to various concentrations of the test substance. The inhibition of growth is measured by changes in cell density or biomass compared to a control group. The EC50, the concentration causing a 50% reduction in growth, is calculated.
Potential Signaling Pathways Affected by this compound
This compound is classified as a potential endocrine-disrupting compound (EDC).[2] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. In aquatic organisms, this can lead to a variety of adverse effects. While specific studies on the signaling pathways affected by this compound are limited, its classification suggests potential interference with key endocrine pathways.
Estrogen Receptor Signaling Pathway
Many EDCs are known to interact with estrogen receptors (ERs) in fish, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). This can lead to a cascade of downstream effects, including altered vitellogenin (an egg yolk precursor protein) production, skewed sex ratios, and reproductive impairment. Given that this compound is a suspected EDC, it is plausible that it could interfere with the estrogen receptor signaling pathway in fish.
Juvenile Hormone Signaling Pathway in Aquatic Invertebrates
In aquatic invertebrates like Daphnia magna, the juvenile hormone (JH) pathway plays a critical role in regulating development, metamorphosis, and reproduction. Some EDCs have been shown to act as JH agonists or antagonists, leading to developmental abnormalities and reproductive failure. As a potential EDC, this compound could disrupt this pathway in sensitive invertebrate species.
Conclusion
The available data indicate that this compound is toxic to aquatic life, with the potential for long-lasting effects. Its classification as a potential endocrine disruptor is a significant concern, suggesting that even at sublethal concentrations, it may interfere with critical hormonal signaling pathways in fish and aquatic invertebrates, leading to adverse effects on reproduction and development. Further peer-reviewed research is crucial to fully elucidate the ecotoxicological profile of this compound, particularly its specific mechanisms of action and the signaling pathways it affects in non-target aquatic organisms. This knowledge is essential for conducting accurate environmental risk assessments and developing effective mitigation strategies to protect aquatic ecosystems.
References
A Technical Guide to CRISPR-Cas9 for Drug Development: Methodology and Application
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering, offering unprecedented precision and efficiency.[1][2] Originally identified as an adaptive immune mechanism in bacteria, the CRISPR-Cas9 system has been repurposed into a powerful tool for genome editing with vast applications in drug discovery, from target identification and validation to the development of novel cell-based therapies.[3][4][5]
This guide provides an in-depth overview of the core CRISPR-Cas9 methodology, its applications in pharmaceutical research, and a detailed examination of the critical protocols required to ensure its specificity and safety, with a focus on the detection of off-target effects.
The CRISPR-Cas9 Gene Editing Mechanism
The CRISPR-Cas9 system's utility is rooted in its simplicity, comprising two essential components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 enzyme to a specific genomic locus.[6][7] The sgRNA contains a user-defined 20-nucleotide spacer sequence that is complementary to the target DNA.[8] For Cas9 to bind and cleave the DNA, the target sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM).[6][8]
Upon introduction into a cell, the sgRNA-Cas9 complex scans the genome for the target sequence. Once the target is located and the PAM is recognized, the Cas9 nuclease induces a double-strand break (DSB) in the DNA.[9] The cell's natural DNA repair machinery then attempts to repair this break, primarily through one of two pathways:
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway. It is error-prone and often introduces small insertions or deletions (indels) at the cut site.[10] These indels can cause frameshift mutations, effectively knocking out the target gene.[10]
-
Homology-Directed Repair (HDR): In the presence of a DNA repair template, the HDR pathway can be utilized to "knock in" specific genetic changes, ranging from single nucleotide substitutions to the insertion of larger genetic elements like reporter genes.[10][11]
Applications in Drug Discovery and Development
The ability to precisely manipulate the genome has profound implications for the pharmaceutical industry.
-
Target Identification and Validation: CRISPR-based screens, where large libraries of sgRNAs are used to knock out or activate every gene in the genome, are powerful tools for identifying genes that are essential for cancer cell survival or that confer resistance to a particular drug.[12][13] This allows for the rapid identification and validation of novel drug targets.[2]
-
Disease Modeling: CRISPR facilitates the creation of more accurate cellular and animal models of human disease.[2][12] By introducing specific disease-causing mutations into isogenic cell lines or model organisms, researchers can study disease mechanisms and test the efficacy of drug candidates in a more physiologically relevant context.[12]
-
Cell-Based Therapies: CRISPR is revolutionizing the development of cell therapies. For example, it is used to enhance Chimeric Antigen Receptor (CAR)-T cell therapy by knocking out genes that may impede anti-tumor functionality, thereby improving the persistence and effectiveness of the treatment.[4]
-
Functional Genomics: By systematically perturbing genes, CRISPR enables the dissection of complex cellular signaling pathways, providing insights into drug mechanisms of action and potential off-target effects.[14]
Methodological Imperative: Assessing Off-Target Effects
A primary challenge for the clinical translation of CRISPR-Cas9 is the potential for "off-target" effects—unintended cleavage and mutation at genomic sites that are similar in sequence to the intended target.[15] Ensuring the safety of CRISPR-based therapeutics necessitates rigorous, unbiased analysis of these off-target events.[16]
Multiple methods have been developed to identify off-target sites, falling into two broad categories: computational prediction and experimental detection.[6][16]
-
Computational Prediction: Bioinformatics tools scan a reference genome to identify potential off-target sites based on sequence similarity to the sgRNA.[6] While useful for initial sgRNA design, these in silico methods do not account for cellular factors like chromatin accessibility and can miss bona fide off-target sites.[15]
-
Experimental Detection: These methods empirically identify off-target sites in a cellular or in vitro context. Whole Genome Sequencing (WGS) can identify all mutations but may miss low-frequency events and can be costly.[6][16] More sensitive techniques have been developed specifically to capture Cas9-induced DSBs.[6]
| Method | Type | Principle | Advantages | Limitations |
| GUIDE-seq | Cell-based, Unbiased | Integration of a short double-stranded oligodeoxynucleotide (dsODN) at DSB sites, followed by sequencing.[6] | Highly sensitive for detecting low-frequency off-target events in living cells.[6] | Requires transfection of dsODN; may have sequence-specific integration bias. |
| CIRCLE-seq | In vitro, Unbiased | In vitro treatment of naked genomic DNA with Cas9/sgRNA, followed by circularization and sequencing of cleaved fragments.[17] | Very high sensitivity; cell-free system avoids chromatin context limitations. | May identify sites not accessible in living cells, leading to false positives. |
| DISCOVER-seq | Cell-based, Unbiased | Leverages chromatin immunoprecipitation (ChIP) of the DNA repair factor MRE11 to identify DSB sites.[16] | Applicable to in vivo and in vitro samples; does not require dsODN transfection.[16] | Sensitivity may be influenced by the efficiency of MRE11 recruitment. |
| Whole Genome Sequencing (WGS) | Cell-based, Unbiased | Sequencing the entire genome of edited and control cells to identify all mutations.[16] | The only truly comprehensive method to identify all genetic alterations. | High cost; may miss low-frequency events; can be confounded by naturally occurring variations.[6][16] |
| Computational Prediction | In silico | Algorithmic prediction of off-target sites based on sequence homology to the sgRNA.[6] | Fast, inexpensive, and useful for initial sgRNA design and selection.[15] | Does not account for chromatin state; can have high false-positive and false-negative rates. |
Detailed Experimental Protocol: GUIDE-seq
Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a robust method for identifying off-target sites in living cells.[17]
GUIDE-seq involves the co-transfection of cells with the CRISPR-Cas9 components and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN). This dsODN is captured at the sites of DSBs, acting as a molecular tag. Subsequent fragmentation of the genomic DNA, followed by amplification and next-generation sequencing, allows for the precise mapping of both on-target and off-target cleavage sites.
-
Cell Culture and Transfection:
-
Plate target cells (e.g., HEK293T) to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing plasmids encoding Cas9 and the specific sgRNA, along with the phosphorothioate-modified dsODN tag.
-
Transfect cells using a suitable method (e.g., lipid-based transfection or electroporation).[8][18]
-
-
Genomic DNA Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Extract high-molecular-weight genomic DNA using a standard column-based kit or phenol-chloroform extraction.
-
-
Library Preparation:
-
Fragment the genomic DNA to an average size of 300-500 bp using sonication or enzymatic shearing.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate a universal Y-adapter to the DNA fragments.
-
-
Amplification and Sequencing:
-
Perform a primary PCR using primers specific to the dsODN tag and the universal adapter to enrich for fragments containing the integrated tag.
-
Perform a secondary PCR to add sequencing indexes and flow cell adapters.
-
Purify the final library and quantify its concentration.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high concentration of reads uniquely mapping to the integrated dsODN, indicating a cleavage event.
-
Quantify the number of reads at each on-target and off-target site.
-
| Site Type | Chromosome | Position | Sequence (with mismatches) | GUIDE-seq Reads |
| On-target | chr7 | 5,527,135 | GAGGCCAAGTACTGTCGTCGAGG | 15,840 |
| Off-target 1 | chr7 | 12,948,301 | GAGGCCAAGTACTGTCGA CGAGG | 352 |
| Off-target 2 | chrX | 153,686,111 | GAGGCCAAGG ACTGTCGTCGAGG | 112 |
| Off-target 3 | chr2 | 47,641,350 | GAGGT CAAGTACTGTCGTCGAGG | 45 |
| Off-target 4 | chr11 | 68,911,204 | A AGGCCAAGTACTGTCGTCGAGG | 19 |
Mismatches to the on-target sgRNA are highlighted in bold. The PAM sequence (AGG) is shown for context.
Advanced Applications: Transcriptional Modulation
Beyond gene knockout, the CRISPR system has been adapted for transcriptional regulation without altering the underlying DNA sequence. This is achieved using a catalytically "dead" Cas9 (dCas9) that can bind to DNA but cannot cut it.[7][18]
By fusing dCas9 to transcriptional activator domains (e.g., VP64, p300), the system, termed CRISPR activation (CRISPRa), can be used to upregulate the expression of target genes.[7][13] Conversely, fusing dCas9 to repressor domains creates CRISPR interference (CRISPRi) to downregulate gene expression.[13] These tools are invaluable for validating gene targets by mimicking the effect of an activating or inhibiting drug.
Conclusion
CRISPR-Cas9 technology is a transformative force in drug discovery and development, accelerating the pace from target identification to clinical application.[2][12] However, its therapeutic promise is contingent upon a thorough understanding and mitigation of potential off-target effects. Methodologies like GUIDE-seq provide a robust framework for quantifying the specificity of gene editing events, ensuring that novel therapies are not only effective but also safe. As the technology continues to evolve, the integration of these rigorous validation protocols will be paramount to successfully translating the power of genome editing from the laboratory to the clinic.
References
- 1. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]
- 2. tecan.com [tecan.com]
- 3. synthego.com [synthego.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmaceutical Applications of CRISPR-Cas9 and Its Development Trends | MedScien [lseee.net]
- 6. CRISPR Off-Target Effects: Mechanisms and Solutions | Danaher Life Sciences [lifesciences.danaher.com]
- 7. Applications of CRISPR/Cas9 in the Mammalian Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. media.hhmi.org [media.hhmi.org]
- 10. synthego.com [synthego.com]
- 11. CRISPR-Cas-mediated transcriptional modulation: The therapeutic promises of CRISPRa and CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. sbsbio.com [sbsbio.com]
Technical Guide to Analytical Methods for Etobenzanid Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for the determination of Etobenzanid residues in various environmental and agricultural matrices. This compound, a benzamide herbicide primarily used in rice cultivation, requires sensitive and reliable analytical methods to ensure food safety and monitor its environmental fate.[1] This guide details the prevalent extraction and instrumental techniques, method validation parameters, and data interpretation considerations.
Introduction to this compound and Residue Analysis
This compound, with the chemical name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a selective herbicide.[1] Its analysis in complex matrices such as soil, water, and agricultural commodities necessitates robust analytical procedures to achieve low detection limits and ensure accurate quantification. The choice of analytical technique is largely dependent on the physicochemical properties of this compound, the nature of the sample matrix, and the required sensitivity.
The primary analytical workflows for this compound residue analysis involve sample preparation, chromatographic separation, and mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with tandem mass spectrometry (MS/MS), are the most powerful and widely used techniques for this purpose.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food and environmental matrices.[2] It involves a two-step process: extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Experimental Protocol for QuEChERS
Materials:
-
Homogenized sample (e.g., rice, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents. For general purposes, a combination of 150 mg MgSO₄ and 50 mg PSA is used. For matrices with fats or pigments, C18 or GCB may be added, respectively.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for instrumental analysis.
-
QuEChERS Workflow Diagram
Instrumental Analysis
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including this compound. It is particularly suitable for polar and thermally labile compounds.
Experimental Protocol:
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure selectivity and confirmation.
-
HPLC-MS/MS Analysis Workflow Diagram:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound is amenable to GC analysis, derivatization may sometimes be employed to improve its chromatographic behavior.
Experimental Protocol:
-
Chromatographic System:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm), is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or pulsed splitless injection is common for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Similar to HPLC-MS/MS, at least two transitions are monitored for each analyte.
-
GC-MS/MS Analysis Workflow Diagram:
Method Validation and Quantitative Data
Method validation is crucial to ensure the reliability and accuracy of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). While a comprehensive public domain validation report specifically for this compound is limited, the following tables present typical performance data for herbicide residue analysis in relevant matrices using the described methodologies. This data is representative of the expected performance for a compound like this compound.
Table 1: Representative HPLC-MS/MS Method Validation Parameters for Herbicides in Water
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [4] |
| LOD (µg/L) | 0.003 | [4][5] |
| LOQ (µg/L) | 0.01 | [4][5] |
| Recovery (%) | 70-120 | [4] |
| Precision (RSD%) | <20 | [4] |
Table 2: Representative GC-MS/MS Method Validation Parameters for Herbicides in Soil
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [6] |
| LOD (mg/kg) | 0.005 | [6] |
| LOQ (mg/kg) | 0.01 | [6] |
| Recovery (%) | 70-120 | [6] |
| Precision (RSD%) | <20 | [6] |
Table 3: Representative LC-MS/MS and GC-MS/MS Method Validation Parameters for Herbicides in Rice
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.98 | [7] |
| LOD (mg/kg) | 0.013 - 0.017 | [7] |
| LOQ (mg/kg) | 0.01 - 0.1 | [4] |
| Recovery (%) | 70-120 | [8] |
| Precision (RSD%) | <20 | [8] |
Data Interpretation and Quality Control
Matrix Effects
Matrix effects are a common challenge in residue analysis, where co-extracted compounds from the sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. It is essential to evaluate and mitigate matrix effects. This is typically done by comparing the response of a standard in pure solvent to the response of a standard in a matrix extract. Matrix-matched calibration standards are often used to compensate for these effects.
Quality Control
To ensure the ongoing validity of the analytical results, a robust quality control (QC) program should be in place. This includes:
-
Analysis of Blanks: To check for contamination.
-
Spiked Samples: To monitor method performance and recovery.
-
Calibration Checks: To ensure the stability of the instrument's response.
-
Use of Internal Standards: To correct for variations in extraction efficiency and instrument response.
Conclusion
The analytical methods described in this guide, particularly QuEChERS for sample preparation followed by HPLC-MS/MS or GC-MS/MS, provide the necessary sensitivity, selectivity, and reliability for the determination of this compound residues in various matrices. Proper method validation and a stringent quality control regimen are paramount to generating accurate and defensible data for regulatory compliance, food safety assessment, and environmental monitoring. While specific public domain validation data for this compound is not widely available, the performance characteristics of these methods for similar herbicides demonstrate their suitability for this application.
References
- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 2. QuEChERS: About the method [quechers.eu]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. mdpi.com [mdpi.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
High-Performance Liquid Chromatography for the Detection of Etobenzanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), for the detection and quantification of the herbicide Etobenzanid. While a specific, validated HPLC method solely for this compound was not found in publicly available literature, this document synthesizes common and effective methodologies used for multi-residue pesticide analysis, which are applicable to this compound.
Introduction to this compound and the Importance of its Detection
This compound, with the chemical name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a herbicide used for the control of weeds in various agricultural settings. The monitoring of its residues in environmental samples such as soil and water, as well as in agricultural products like rice, is crucial for ensuring food safety and environmental quality. Regulatory bodies in many countries establish Maximum Residue Limits (MRLs) for pesticides in food and environmental matrices. Accurate and sensitive analytical methods are therefore essential for the enforcement of these regulations and for conducting environmental fate and risk assessment studies.
High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection techniques like Ultraviolet (UV) or, more commonly, tandem mass spectrometry (MS/MS), offers a robust and reliable platform for the analysis of pesticide residues like this compound. LC-MS/MS, in particular, provides high selectivity and sensitivity, enabling the detection and quantification of analytes at very low concentrations in complex matrices.
Principles of HPLC for this compound Analysis
The analysis of this compound by HPLC typically involves a reversed-phase chromatographic separation. In this mode, a nonpolar stationary phase (e.g., C18 or phenyl-based) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent concentration in the mobile phase.
Detection can be achieved using a UV detector, as the molecule contains chromophores that absorb UV light. However, for complex matrices and trace-level detection, LC-MS/MS is the preferred technique. In LC-MS/MS, the analyte eluting from the HPLC column is ionized, typically using electrospray ionization (ESI) in the positive mode, and then fragmented. Specific fragment ions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity for quantification.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of this compound residues, based on common practices for multi-residue pesticide analysis in food and environmental samples.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[1] It involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.
Materials:
-
Homogenized sample (e.g., rice, soil, water)
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.
-
Salting-Out: Add anhydrous MgSO₄ and NaCl. For buffered versions, appropriate buffer salts are added to maintain a stable pH.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.[1]
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA, C18, and anhydrous MgSO₄. For pigmented extracts, GCB may also be included.
-
Final Centrifugation and Filtration: Vortex the cleanup tube for 30 seconds and centrifuge for 5 minutes at ≥3000 rpm.[1] Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, which is gradually decreased over the run time to elute the analytes. |
Mass Spectrometry Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical): To set up the MRM method, precursor and product ions for this compound need to be determined. This is typically done by infusing a standard solution of the analyte into the mass spectrometer. For this compound (C₁₆H₁₅Cl₂NO₃, MW: 340.2 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion (m/z 341.0). Product ions would be generated by fragmentation of the precursor ion in the collision cell.
Method Validation and Quantitative Data
A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The following table summarizes typical performance data for multi-residue pesticide analysis using LC-MS/MS, which can be expected for a validated this compound method.
Table 1: Typical Quantitative Performance Data for Pesticide Residue Analysis by LC-MS/MS
| Parameter | Typical Range | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating how well the response is proportional to the concentration. |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the trueness of the method.[2] |
| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the repeatability of the method. |
| Retention Time (RT) | Analyte-specific | The time it takes for the analyte to elute from the HPLC column, used for identification. |
Conclusion
The detection of this compound residues in various matrices is effectively achieved using High-Performance Liquid Chromatography coupled with tandem mass spectrometry. The combination of a QuEChERS sample preparation method and a robust LC-MS/MS analysis provides the necessary sensitivity, selectivity, and reliability to meet regulatory requirements and support environmental and food safety monitoring programs. While a dedicated, official method for this compound was not identified, the principles and protocols outlined in this guide, based on established multi-residue methods, provide a strong foundation for the development and validation of a specific method for this herbicide. Researchers and analytical scientists can adapt and optimize these general procedures to suit their specific sample types and instrumentation.
References
Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Etobenzanid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodology for the determination of Etobenzanid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a benzamide herbicide, is utilized for weed control in various agricultural settings.[1] Its residue analysis is crucial for ensuring food safety and environmental monitoring. This document outlines the core principles, experimental protocols, data interpretation, and expected outcomes for the GC-MS analysis of this compound.
Introduction to this compound and its Analysis
This compound, with the chemical formula C₁₆H₁₅Cl₂NO₃ and a molecular weight of 340.2 g/mol , is a selective herbicide.[2] Its chemical structure, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, consists of a dichlorinated phenyl ring linked to a benzamide moiety with an ethoxymethoxy substituent. The analysis of this compound residues in environmental and agricultural samples is predominantly carried out using chromatographic techniques coupled with mass spectrometry for high sensitivity and specificity. GC-MS is a powerful tool for this purpose, offering excellent separation and definitive identification.
Experimental Protocols
A robust and reliable analytical method is essential for the accurate quantification of this compound. The following sections detail a typical experimental workflow, from sample preparation to GC-MS analysis.
Sample Preparation: QuEChERS Method
For the extraction of this compound from complex matrices such as fruits, vegetables, and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended.[3]
Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) for samples with high pigment content
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing a mixture of d-SPE sorbents (e.g., 150 mg PSA, 900 mg MgSO₄, and optionally 150 mg C18 or GCB).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Collection:
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the final extract, which can be directly injected into the GC-MS or evaporated and reconstituted in a suitable solvent like ethyl acetate.
-
GC-MS Instrumental Analysis
The following table outlines the recommended parameters for the GC-MS analysis of this compound. These parameters are based on common practices for multi-residue pesticide analysis and may require optimization for specific instruments and matrices.[3][4][5]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 70°C (hold for 2 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C (hold for 5-10 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230-250 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280-300 °C |
Data Presentation and Interpretation
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary based on the specific chromatographic conditions. Limits of Detection (LOD) and Quantification (LOQ) are typical values reported for multi-residue pesticide analysis in various matrices.[6]
| Parameter | Expected Value |
| Chemical Formula | C₁₆H₁₅Cl₂NO₃ |
| Molecular Weight | 340.2 g/mol |
| Exact Mass | 339.0429 Da |
| Retention Time (RT) | 15 - 25 minutes (highly dependent on GC program) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/mL |
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The mzCloud database contains extensive high-resolution and tandem mass spectral data for this compound, which can be used for definitive identification.[7][8] Based on the structure of this compound, the primary fragmentation pathways under electron ionization are expected to involve cleavage of the amide bond and the ether linkage.
Key Diagnostic Ions for SIM Mode:
For quantitative analysis in Selected Ion Monitoring (SIM) mode, the following ions are proposed based on their likely abundance and specificity.
| m/z | Proposed Fragment Identity |
| 339 | [M]⁺ (Molecular Ion) |
| 179 | [C₈H₅Cl₂N]⁺ |
| 151 | [C₉H₁₁O₂]⁺ |
| 121 | [C₈H₉O]⁺ |
| 77 | [C₆H₅]⁺ |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway of this compound
Caption: Proposed electron ionization fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive framework for the GC-MS analysis of this compound. The detailed experimental protocols, from sample preparation using the QuEChERS method to specific instrumental parameters, offer a solid starting point for method development and validation. The presented quantitative data and proposed fragmentation pathways will aid researchers and scientists in the accurate identification and quantification of this compound in various matrices. Adherence to these guidelines, coupled with proper quality control measures, will ensure reliable and reproducible results for regulatory compliance and research applications.
References
- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mzCloud – this compound [mzcloud.org]
- 8. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
The Application of Benzamides in Cancer Cell Culture: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the application of Etobenzanid in cancer cell culture. Commercial sources suggest this compound may act as a cyclin-dependent kinase (CDK) inhibitor and induce apoptosis in some cancer cell lines; however, peer-reviewed data to substantiate these claims, including quantitative metrics and detailed protocols, could not be retrieved.
This guide will, therefore, focus on a well-documented, structurally related benzamide compound, Declopramide (3-chloroprocainamide) , to provide researchers, scientists, and drug development professionals with an in-depth technical overview of how a benzamide can be studied in the context of cancer cell culture. The methodologies and findings presented for Declopramide serve as a relevant case study for investigating similar molecules.
Introduction to Benzamides in Oncology Research
Benzamides are a class of chemical compounds with diverse pharmacological activities. While some are used as antiemetics and antipsychotics, specific substituted benzamides have demonstrated potent anticancer properties.[1] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, making them an area of active investigation for novel therapeutic agents.[2][3] Declopramide, an N-substituted benzamide, has been shown to be a chemosensitizer with intrinsic antitumor activity, triggering apoptosis in leukemia and other cancer cells.[2][4]
Quantitative Data Summary: Effects of Declopramide
The following table summarizes the key quantitative findings from studies on Declopramide's effects on cancer cell lines. This data is primarily derived from research on the murine 70Z/3 pre-B cell line and the human promyelocytic leukemia cell line, HL-60.[2]
| Parameter | Cell Line(s) | Value/Observation | Reference |
| Effective Concentration for Apoptosis Induction | 70Z/3, HL-60 | > 250 µM | [2] |
| Cell Cycle Arrest Phase | 70Z/3, HL-60 | G2/M Phase | [2] |
| Key Apoptotic Events | 70Z/3, HL-60 | Cytochrome c release, Caspase-9 activation | [2] |
| Dependence on p53 | 70Z/3, HL-60 (p53 deficient) | Independent | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies reported for studying Declopramide.[2]
Cell Culture and Treatment
-
Cell Lines:
-
Murine 70Z/3 pre-B cells
-
Human HL-60 promyelocytic leukemia cells
-
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Declopramide Preparation: A stock solution of Declopramide is prepared in a suitable solvent (e.g., DMSO or sterile water) and diluted to the final working concentration in the cell culture medium.
-
Treatment Protocol: Cells are seeded at a predetermined density (e.g., 2-5 x 10^5 cells/mL). After allowing the cells to adhere or stabilize, they are treated with Declopramide at concentrations typically ranging from 250 µM to 500 µM for various time points (e.g., 12, 24, 48 hours) to assess dose- and time-dependent effects.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Cell Cycle Analysis:
-
Harvest cells after treatment.
-
Wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Western Blot for Apoptosis Markers:
-
Prepare cytosolic and mitochondrial protein fractions from treated and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cytochrome c, Caspase-9, p53).
-
Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the proposed signaling pathway for Declopramide.
Experimental Workflow
References
In Vitro Evaluation of Cyclin-Dependent Kinase Inhibition: A Technical Guide
Disclaimer: The following document is a technical guide on methodologies for assessing the inhibition of cyclin-dependent kinases (CDKs) in vitro. The compound Etobenzanid is used as a hypothetical example to illustrate these procedures. As of the current scientific literature, there is no direct evidence to suggest that this compound is an inhibitor of cyclin-dependent kinases. Its established primary mechanism of action is the inhibition of protein synthesis, and it is commercially utilized as a herbicide and pesticide.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the protocols for screening and characterizing potential CDK inhibitors.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The development of small molecule inhibitors targeting CDKs has become a significant area of cancer research.
This guide provides an in-depth overview of the core in vitro assays used to identify and characterize compounds that inhibit CDK activity. We will use the hypothetical scenario of screening this compound, a benzamide derivative, to illustrate the experimental workflows and data analysis involved in determining a compound's potential as a CDK inhibitor.
Overview of In Vitro CDK Inhibition Assays
A variety of in vitro assays are available to measure CDK activity and its inhibition. These assays typically involve incubating the kinase, a substrate, a phosphate donor (usually ATP), and the test compound. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation. The most common assay formats include:
-
Radiometric Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into a substrate.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.
-
Fluorescence-Based Assays: These methods can be based on various principles, including fluorescence polarization or the use of phosphorylation-specific antibodies.
Experimental Protocols
General Reagents and Materials
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrates (e.g., Histone H1 for CDK1/2, Retinoblastoma protein (Rb) fragment for CDK4/6)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the chosen assay format)
-
Microplate reader capable of detecting the appropriate signal (radioactivity, luminescence, or fluorescence)
Luminescence-Based CDK Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening.
3.2.1 Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
3.2.2 Experimental Workflow
3.2.3 Detailed Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for screening is 0.01 to 100 µM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution or DMSO (for positive and negative controls).
-
2 µL of CDK/cyclin enzyme in kinase buffer.
-
2 µL of substrate and ATP mixture in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Radiometric CDK Inhibition Assay ([γ-³²P]ATP)
This is a classic and highly sensitive method for measuring kinase activity.
3.3.1 Principle
This assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a protein or peptide substrate by the CDK enzyme. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
3.3.2 Experimental Workflow
References
An In-depth Technical Guide to Assessing Etobenzanid Phytotoxicity in Non-Target Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etobenzanid, an anilide herbicide, is recognized for its broad-spectrum efficacy against both monocotyledonous and dicotyledonous weeds. Its primary mode of action is the inhibition of protein synthesis, a fundamental process for plant growth and development.[1] While effective for weed management, the potential for non-target phytotoxicity is a critical consideration in its environmental risk assessment. This technical guide provides a comprehensive overview of the methodologies available to researchers for evaluating the phytotoxic effects of this compound on non-target plant species.
The assessment of herbicide phytotoxicity encompasses a multi-tiered approach, from initial visual screenings to in-depth physiological and biochemical analyses. These methods allow for the quantification of damage, elucidation of the underlying stress responses, and a more accurate prediction of ecological impact. This document details experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows to aid in the robust assessment of this compound.
Methods for Phytotoxicity Assessment
Assessing the impact of this compound on non-target plants involves a range of techniques that measure different aspects of plant health, from visible injury to subtle changes in metabolic function.
Visual and Morphological Assessment
Visual assessment is the most direct method for identifying phytotoxicity symptoms.[2] However, to enhance objectivity, it is often supplemented with quantitative measurements and digital imaging.[2]
Common Symptoms of Herbicide Injury:
-
Chlorosis: Yellowing of leaf tissue.[3]
-
Necrosis: Browning and death of plant tissue.[3]
-
Stunting: Reduced overall plant growth and height.
-
Morphological Deformities: Twisting, curling, or cupping of leaves and stems.[3][4]
Experimental Protocol: Whole Plant Bioassay for Visual Assessment
This protocol is adapted from standardized methods for testing herbicide effects.[5][6]
-
Plant Material and Growth Conditions:
-
Select a range of non-target plant species, including both monocots and dicots, preferably from families known to be sensitive or ecologically relevant.[7]
-
Grow plants from seed in pots containing a standardized soil or potting mix.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 22/18°C day/night, 16h photoperiod).[8]
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.
-
Apply the herbicide solution to plants at a specific growth stage (e.g., 2-4 true leaves).[9] Application should be performed using a precision bench sprayer to ensure uniform coverage.[5]
-
Include a control group sprayed only with the solvent carrier.
-
-
Data Collection:
-
Visually assess plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Score phytotoxicity using a standardized rating scale (e.g., 0 = no effect, 100% = plant death).
-
Measure key morphological parameters:
-
Plant height (from soil level to the apical meristem).
-
Shoot and root biomass (fresh and dry weight) at the end of the experiment.[10]
-
-
-
Digital Image Analysis:
-
Capture high-resolution digital images of treated and control plants at each assessment point.
-
Use image analysis software (e.g., ImageJ) to quantify parameters such as leaf area and the percentage of chlorotic or necrotic tissue, providing a more objective measure than visual scoring alone.[2]
-
Figure 1. Workflow for Visual and Morphological Phytotoxicity Assessment.
Physiological Assessment
Physiological assays provide quantitative data on the impact of this compound on vital plant functions, particularly photosynthesis. These methods can often detect stress before visible symptoms appear.
2.2.1 Chlorophyll Content
Chlorophyll degradation is a common indicator of herbicide-induced stress.[11]
Experimental Protocol: Spectrophotometric Chlorophyll Assay
-
Sample Collection: Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both treated and control plants.
-
Extraction: Homogenize the leaf tissue in 80% acetone. Protect samples from light to prevent chlorophyll degradation.
-
Centrifugation: Centrifuge the homogenate to pellet cell debris.
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).
2.2.2 Chlorophyll Fluorescence
Chlorophyll fluorescence measurement is a non-invasive technique to assess the efficiency of Photosystem II (PSII), a key component of the photosynthetic machinery that is highly sensitive to environmental stress.[12] The maximum quantum efficiency of PSII (Fv/Fm) is a widely used parameter, where a decrease from the optimal value (approx. 0.83) indicates photoinhibitory damage.[11]
Experimental Protocol: Fv/Fm Measurement
-
Dark Adaptation: Before measurement, plants must be dark-adapted for a minimum of 20-30 minutes.[13] This allows all PSII reaction centers to open.
-
Instrumentation: Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Measurement:
-
Attach the leaf clip to a selected leaf.
-
Measure the minimal fluorescence (Fo) using a weak modulated light.
-
Apply a short, intense pulse of saturating light to close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
-
Calculation: The instrument's software automatically calculates the Fv/Fm ratio, where Fv (variable fluorescence) = Fm - Fo.[13]
Biochemical Assessment
Biochemical assays are used to quantify the cellular damage and stress responses triggered by herbicides. A common response to herbicide exposure is oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them.[14][15]
2.3.1 Lipid Peroxidation (Malondialdehyde - MDA Assay)
ROS can damage cellular membranes through a process called lipid peroxidation. Malondialdehyde (MDA) is a major product of this process and serves as a key indicator of oxidative damage.[16]
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA
-
Sample Preparation: Homogenize 0.5 g of fresh plant tissue in trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Reaction: Mix the supernatant with a solution of thiobarbituric acid (TBA) in TCA.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes, then cool rapidly on ice.
-
Measurement: Centrifuge the samples again to clarify the solution. Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹). Results are typically expressed as nmol MDA per gram of fresh weight.
2.3.2 Antioxidant Enzyme Activity Assays
Plants possess a suite of antioxidant enzymes to scavenge ROS. Measuring their activity provides insight into the plant's defense response to this compound-induced stress.
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
Experimental Protocol: SOD Activity Assay (NBT Method)
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold phosphate buffer (pH 7.8).[1] Centrifuge at 4°C and collect the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and EDTA.
-
Assay: Add the enzyme extract to the reaction mixture. Initiate the photochemical reaction by adding riboflavin and exposing the samples to a light source (e.g., fluorescent lamps) for 15-20 minutes.[1] A control reaction without the enzyme extract is run in parallel.
-
Measurement: The reduction of NBT to blue formazan is inhibited by SOD. Measure the absorbance at 560 nm.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
Experimental Protocol: CAT Activity Assay
-
Enzyme Extraction: Homogenize plant tissue in an ice-cold phosphate buffer (pH 7.0) and centrifuge to obtain the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer and the enzyme extract.
-
Assay: Initiate the reaction by adding hydrogen peroxide (H₂O₂). The activity of CAT is measured by monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculation: Calculate CAT activity using the extinction coefficient of H₂O₂ at 240 nm.
Data Presentation: Quantitative Phytotoxicity
Summarizing quantitative data in a structured format is essential for comparing the sensitivity of different species and determining safe exposure levels. Dose-response studies are conducted to calculate endpoints such as the EC₅₀ (the concentration of a substance that causes a 50% reduction in a measured endpoint, like biomass or growth).
Table 1: Representative Phytotoxicity of an Anilide Herbicide on Seedling Emergence and Growth of Non-Target Species
| Plant Species | Herbicide Concentration (µg/kg soil) | Endpoint | % Inhibition (Mean ± SE) | EC₅₀ (µg/kg) |
| Canola | 10 | Shoot Biomass | 35 ± 4.2 | 21 |
| (Brassica napus) | 50 | 68 ± 5.1 | ||
| 10 | Root Biomass | 45 ± 3.8 | 8 | |
| 50 | 82 ± 4.5 | |||
| Lentil | 10 | Shoot Biomass | 25 ± 3.1 | 27 |
| (Lens culinaris) | 50 | 55 ± 4.9 | ||
| 10 | Root Biomass | 30 ± 2.9 | 29 | |
| 50 | 61 ± 5.3 | |||
| Wheat | 10 | Shoot Biomass | 12 ± 2.5 | >50 |
| (Triticum aestivum) | 50 | 28 ± 3.7 | ||
| 10 | Root Biomass | 15 ± 2.8 | >50 | |
| 50 | 32 ± 4.0 |
Data is hypothetical, based on trends observed for Group 15 herbicides on various crops.[3]
Table 2: Representative Effects of an Anilide Herbicide on Physiological and Biochemical Parameters
| Parameter | Plant Species | Herbicide Conc. | Value (Mean ± SE) | % Change from Control |
| Fv/Fm | Soybean | Control | 0.82 ± 0.01 | - |
| Low | 0.75 ± 0.02 | -8.5% | ||
| High | 0.61 ± 0.03 | -25.6% | ||
| MDA Content | Cucumber | Control | 15.2 ± 1.8 nmol/g FW | - |
| (nmol/g FW) | Low | 28.9 ± 2.5 nmol/g FW | +90.1% | |
| High | 45.1 ± 3.1 nmol/g FW | +196.7% | ||
| SOD Activity | Tomato | Control | 120 ± 10.5 U/mg protein | - |
| (U/mg protein) | Low | 185 ± 12.1 U/mg protein | +54.2% | |
| High | 250 ± 15.8 U/mg protein | +108.3% |
Data is hypothetical, representing typical stress responses observed in plants treated with various herbicides.
Mode of Action and Stress Signaling
This compound belongs to the anilide class of herbicides, which are known to act as inhibitors of protein synthesis.[6][8] This disruption of a core cellular process leads to a cascade of secondary effects, culminating in growth arrest and plant death.[1]
The inhibition of protein synthesis prevents the production of essential enzymes and structural proteins required for cell division, elongation, and metabolism. This leads to a rapid cessation of growth in meristematic tissues (root and shoot tips). The plant is unable to repair cellular damage or produce the necessary components for photosynthesis and other vital functions. This primary disruption triggers a generalized stress response, which often includes the overproduction of ROS, leading to oxidative stress and subsequent cellular damage as detailed in the biochemical assessment section.
Figure 2. Generalized Signaling Pathway of this compound Phytotoxicity.
Conclusion
The assessment of this compound phytotoxicity in non-target plants requires a multifaceted approach. While visual assessments provide an initial indication of harm, they should be complemented by quantitative physiological and biochemical methods to understand the full extent of the herbicide's impact. Measurements of chlorophyll content, chlorophyll fluorescence, lipid peroxidation, and antioxidant enzyme activity serve as sensitive biomarkers of stress. By employing the detailed protocols and structured data analysis frameworks presented in this guide, researchers can generate robust and reliable data to accurately characterize the risks posed by this compound to non-target plant species, contributing to safer and more sustainable agricultural practices.
References
- 1. Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A survey of herbicides for their effect upon protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Chlorophenoxy Herbicides on Soybeans | Weeds | Cambridge Core [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the ecotoxicological effects of pesticides on non-target plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fate of anilide and aniline herbicides in plant-materials-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.mst.dk [www2.mst.dk]
- 14. growiwm.org [growiwm.org]
- 15. engg.k-state.edu [engg.k-state.edu]
- 16. documents.dps.ny.gov [documents.dps.ny.gov]
Adjuvants for Enhanced Etobenzanid Herbicide Efficacy: A Technical Guide
Disclaimer: A comprehensive review of publicly available scientific literature, patent databases, and agricultural extension resources did not yield specific quantitative data from field or laboratory studies on the efficacy of etobenzanid when combined with various adjuvants. The following guide is based on established principles of herbicide adjuvant science and provides a framework for researchers and formulation specialists to systematically evaluate and select appropriate adjuvants for this compound.
Introduction to this compound
This compound is a selective anilide herbicide primarily used for weed control in rice cultivation.[1][2] Its mode of action is the inhibition of protein synthesis in susceptible plants, leading to growth cessation and eventual death.[3] Effective weed management with this compound, as with many post-emergence herbicides, can be significantly influenced by the formulation and the addition of adjuvants to the spray tank. Adjuvants are critical for overcoming barriers to herbicide uptake and maximizing bioefficacy.[4][5]
The Role of Adjuvants in Herbicide Performance
Adjuvants are substances added to a herbicide formulation or spray mixture to improve the herbicide's effectiveness or application characteristics.[5][6] Their primary functions include:
-
Improved Spray Droplet Retention: Overcoming the natural tendency of aqueous spray droplets to bounce off waxy leaf surfaces.[7]
-
Enhanced Spreading: Reducing the surface tension of spray droplets, allowing them to spread over a larger area of the leaf surface for increased contact.[5]
-
Increased Cuticular Penetration: Aiding the movement of the active ingredient through the protective waxy cuticle of the plant leaf.[7]
The selection of an appropriate adjuvant is crucial and depends on the herbicide's chemical properties, the target weed species, and environmental conditions.[4]
Major Classes of Adjuvants for Herbicidal Formulations
While specific data for this compound is unavailable, the following classes of adjuvants are commonly used to enhance the efficacy of post-emergence herbicides.
| Adjuvant Class | Composition | Primary Functions | Typical Use Rate (% v/v) |
| Non-ionic Surfactants (NIS) | Alcohols, fatty acids, or oils with no net electrical charge. | Reduce surface tension, improve spreading and wetting. | 0.25% - 0.5% |
| Crop Oil Concentrates (COC) | Petroleum-based oils (80-85%) with emulsifiers/surfactants (15-20%). | Enhance cuticular penetration, reduce evaporation. | 0.5% - 1.0% |
| Methylated Seed Oils (MSO) | Vegetable oils chemically modified with methanol, plus emulsifiers. | More aggressive cuticular penetration than COCs. | 0.5% - 1.0% |
| High Surfactant Oil Concentrates (HSOC) | A blend of oil (petroleum or MSO) and a higher concentration of surfactants (25-50%). | Combines properties of oils and surfactants for enhanced uptake. | Typically half the rate of COC or MSO. |
| Ammonium Fertilizers (e.g., AMS) | Ammonium sulfate or urea ammonium nitrate. | Condition hard water, can enhance uptake of some herbicides. | Varies by product and water hardness. |
Table 1: General properties and functions of common herbicide adjuvants.[4][7]
Experimental Protocol for Adjuvant Screening with this compound
The following is a proposed experimental protocol for systematically evaluating the efficacy of various adjuvants with this compound. This protocol is based on standard methodologies in weed science.
4.1 Objective: To determine the effect of different classes and concentrations of adjuvants on the herbicidal efficacy of this compound against key weed species in rice.
4.2 Materials:
-
Technical grade this compound
-
A selection of adjuvants from different classes (NIS, COC, MSO)
-
Target weed species (e.g., Echinochloa crus-galli - barnyardgrass) grown in pots under controlled greenhouse conditions.
-
Laboratory spray chamber calibrated to deliver a precise volume of spray solution.
-
Analytical balance, volumetric flasks, and other standard laboratory equipment.
4.3 Experimental Design:
-
A randomized complete block design with a factorial arrangement of treatments.
-
Factor A: Adjuvant type (e.g., No Adjuvant, NIS, COC, MSO).
-
Factor B: Adjuvant concentration (e.g., 0%, 0.25%, 0.5%, 1.0% v/v).
-
Factor C: this compound application rate (e.g., a sub-lethal dose to allow for the observation of enhancement effects, and the recommended field rate).
-
Each treatment combination should be replicated at least four times.
4.4 Procedure:
-
Plant Propagation: Grow target weed species in pots to a consistent growth stage (e.g., 3-4 leaf stage).
-
Treatment Preparation: Prepare spray solutions of this compound with the various adjuvant types and concentrations immediately prior to application. Include a control group sprayed with water and an this compound-only group.
-
Herbicide Application: Apply the treatments to the potted plants using the laboratory spray chamber. Ensure uniform coverage.
-
Evaluation:
-
At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
-
Data Analysis: Analyze the visual assessment data and biomass data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the proposed experimental workflow and the conceptual mechanism of adjuvant action.
Caption: Proposed experimental workflow for screening this compound adjuvants.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. erams.com [erams.com]
- 6. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 7. my.ucanr.edu [my.ucanr.edu]
Navigating the Labyrinth of Gene Editing: A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 has undeniably revolutionized the landscape of drug discovery and development. Its precision and relative simplicity have empowered researchers to interrogate gene function, validate drug targets, and develop novel therapeutic strategies with unprecedented efficiency. However, the journey from experimental design to a successful and reliable outcome is often fraught with challenges. This in-depth technical guide serves as a comprehensive resource for troubleshooting common hurdles and optimizing the CRISPR-Cas9 workflow to ensure robust and reproducible results in the context of drug development.
Section 1: Troubleshooting Common Issues in CRISPR-Cas9 Experiments
The success of any CRISPR-Cas9 experiment hinges on a multitude of factors, from the design of the guide RNA to the intricacies of cellular delivery. When experiments yield suboptimal results, a systematic approach to troubleshooting is paramount. The following table outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Editing Efficiency | - Suboptimal sgRNA design (low on-target activity)[1][2] - Inefficient delivery of CRISPR components[1] - Low or variable expression of Cas9 and sgRNA[1][2] - Cell type-specific challenges (e.g., difficult to transfect)[3] - Inappropriate validation method[3][4] | - Design and test multiple sgRNAs for the target gene[4][5]. - Optimize the delivery method (e.g., electroporation, lipofection, viral vectors) for the specific cell type[1]. - Use a strong promoter suitable for the target cells and consider codon optimization of Cas9[1]. - For challenging cells, consider lentiviral delivery or using stably expressing Cas9 cell lines[2][3]. - Employ robust validation techniques like Sanger sequencing or next-generation sequencing (NGS) in addition to enzymatic mismatch assays[3][4]. |
| High Off-Target Effects | - Poorly designed sgRNA with homology to other genomic regions[1][5] - High concentration of CRISPR components[1] - Use of wild-type Cas9 which has a higher tolerance for mismatches. | - Utilize online tools to predict and minimize off-target sites during sgRNA design[1]. - Titrate the concentration of Cas9 and sgRNA to the lowest effective dose[1]. - Employ high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) engineered for reduced off-target activity[6][7]. - Consider using a paired nickase strategy where two separate sgRNAs guide a Cas9 nickase to create a double-strand break, significantly increasing specificity[6][8]. |
| Cell Toxicity/Low Viability | - High concentration of delivery reagents or CRISPR components[1] - The targeted gene is essential for cell survival or growth[3] - Immune response to viral vectors. | - Optimize the dosage of transfection reagents and CRISPR components[1]. - If targeting an essential gene, consider using a conditional knockout system or an alternative approach like CRISPR interference (CRISPRi)[3][9]. - Use purified, low-endotoxin plasmid DNA or consider non-viral delivery methods like ribonucleoprotein (RNP) complexes. |
| Mosaicism | - Inconsistent delivery or expression of CRISPR components across the cell population[1] - Asynchronous cell cycle stages at the time of transfection[1]. | - Optimize delivery for homogenous uptake. - Synchronize the cell population before transfection[1]. - Perform single-cell cloning to isolate and expand homogenously edited cell lines[1]. |
| Incorrect or Incomplete Edits | - The desired edit is not being incorporated efficiently by the cell's repair machinery. - The edited locus is being re-cleaved by Cas9. - Failure to validate the edit at the protein level[10]. | - For knock-in experiments, optimize the design of the donor template, including homology arm length[3]. - Introduce silent mutations in the PAM site or sgRNA binding site within the donor template to prevent re-cutting after successful editing[3][11]. - Validate not only the genomic edit but also the functional consequence, such as loss of protein expression via Western blot or immunofluorescence[3][10]. |
Section 2: Strategies for Optimizing CRISPR-Cas9 Performance
Beyond troubleshooting, proactive optimization of the experimental workflow can significantly enhance the efficiency and specificity of CRISPR-Cas9-mediated gene editing.
Optimizing On-Target Efficiency
| Strategy | Description | Key Considerations |
| sgRNA Design | The sequence of the single guide RNA is a critical determinant of editing efficiency.[2] | - GC Content: Aim for a GC content between 40-60% in the sgRNA sequence.[6] - Seed Region: The 10-12 base pairs proximal to the PAM site are crucial for target recognition and specificity.[5][6] - Secondary Structures: Avoid sgRNA sequences that are prone to forming strong secondary structures.[2] |
| Cas9 Variant Selection | Different Cas9 variants offer distinct advantages. | - Wild-type SpCas9: The most commonly used variant, but with a higher propensity for off-target effects. - High-Fidelity Variants (e.g., eSpCas9, SpCas9-HF1, HypaCas9): Engineered to have reduced off-target activity while maintaining high on-target efficiency.[6][7] - Cas9 Nickases (D10A or H840A mutants): These variants cut only one strand of the DNA. Using a pair of nickases with two different sgRNAs to create a double-strand break significantly enhances specificity.[6][8] |
| Delivery Method | The method used to introduce CRISPR components into cells can dramatically impact efficiency. | - Plasmids: A common and cost-effective method, but can lead to prolonged expression and increased off-target effects.[5] - mRNA: Transient expression of Cas9 from mRNA can reduce off-target effects compared to plasmid delivery. - Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex allows for rapid and transient activity, minimizing off-target effects.[12] - Viral Vectors (Lentivirus, AAV): Highly efficient for hard-to-transfect cells and for creating stable cell lines expressing Cas9.[3] |
| Homology Directed Repair (HDR) Enhancement for Knock-ins | For precise insertions or modifications, HDR efficiency needs to be maximized. | - Donor Template Design: The design of the single-stranded oligodeoxynucleotide (ssODN) or plasmid donor is crucial. Optimize homology arm length.[3] - Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing cells can improve knock-in efficiency. - Inhibition of NHEJ: Using small molecules to inhibit the competing Non-Homologous End Joining (NHEJ) repair pathway can increase the frequency of HDR events. |
Minimizing Off-Target Effects
| Strategy | Description | Key Considerations |
| Bioinformatic Prediction | Utilize computational tools to predict potential off-target sites for a given sgRNA.[1][13] | Select sgRNAs with the fewest predicted off-target sites, especially those with mismatches in the seed region. |
| Truncated sgRNAs | Using sgRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can reduce tolerance for mismatches and decrease off-target cleavage.[12] | This may sometimes come at the cost of slightly reduced on-target efficiency, requiring empirical testing. |
| High-Fidelity Cas9 Variants | As mentioned previously, engineered Cas9 proteins with increased specificity are a powerful tool to mitigate off-target effects.[6][7] | These variants have mutations that reduce the non-specific binding of Cas9 to DNA. |
| Paired Nickases | This strategy requires two sgRNAs to target opposite strands of the DNA, and off-target edits are much less likely to occur at sites where both sgRNAs have off-target matches in close proximity.[6][8] | This method can effectively reduce off-target effects by 50 to 1,500-fold in cell lines.[8] |
| Whole-Genome Sequencing (WGS) | For applications where off-target effects are a major concern, such as in the development of therapeutic applications, unbiased, whole-genome methods can be used to detect off-target mutations. | Methods like GUIDE-seq, Digenome-seq, and CIRCLE-seq can identify off-target sites across the entire genome. |
Section 3: Experimental Protocols
Protocol: High-Throughput CRISPR-Cas9 Library Screening for Drug Target Identification
This protocol outlines a general workflow for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to a specific drug.
1. Library and Cell Line Preparation:
- Obtain a pooled lentiviral sgRNA library targeting a desired set of genes (e.g., the whole genome or a specific gene family).
- Choose a suitable cancer cell line that is sensitive to the drug of interest and stably expresses Cas9. If the cell line does not express Cas9, it must first be transduced with a lentiviral vector encoding Cas9 and selected.[14]
2. Lentivirus Production and Titer Determination:
- Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
- Harvest the viral supernatant and determine the viral titer to calculate the appropriate multiplicity of infection (MOI).
3. Transduction of Target Cells:
- Transduce the Cas9-expressing target cells with the sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive no more than one sgRNA.[15]
- Select transduced cells using an appropriate antibiotic marker (e.g., puromycin).
4. Drug Treatment and Sample Collection:
- Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug at a concentration that causes significant but not complete cell death, e.g., IC50).
- Culture the cells for a sufficient period to allow for gene knockout and for the selective pressure of the drug to take effect.
- Harvest cells from both groups at the end of the experiment.
5. Genomic DNA Extraction and Sequencing:
- Extract genomic DNA from the harvested cells.
- Amplify the sgRNA cassette from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in the control and treated populations.
6. Data Analysis:
- Compare the sgRNA abundance between the treated and control samples.
- sgRNAs that are enriched in the drug-treated population represent genes whose knockout confers resistance to the drug.
- sgRNAs that are depleted in the drug-treated population represent genes whose knockout confers sensitivity to the drug.
- Perform hit identification and pathway analysis to identify potential drug targets.
Section 4: Visualizing Workflows and Pathways
CRISPR-Cas9 Gene Knockout Workflow
Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout.
Logic for Optimizing CRISPR-Cas9 Specificity
Caption: A decision-making flowchart for enhancing CRISPR-Cas9 specificity.
This guide provides a foundational framework for troubleshooting and optimizing CRISPR-Cas9 experiments in the context of drug development. By systematically addressing common issues and proactively implementing optimization strategies, researchers can harness the full potential of this transformative technology to accelerate the discovery of novel therapeutics.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 4. idtdna.com [idtdna.com]
- 5. go.zageno.com [go.zageno.com]
- 6. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 10. science.thewire.in [science.thewire.in]
- 11. Frontiers | Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. CRISPR-Cas9: A Comprehensive Guide for Beginners | Applied Biological Materials Inc. [abmgood.com]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Solubility of Etobenzanid for Experimental Success: A Technical Guide
For researchers, scientists, and drug development professionals, achieving optimal solubility of experimental compounds is a critical first step. This technical guide provides an in-depth look at methods for improving the solubility of Etobenzanid, a benzamide herbicide, to ensure reliable and reproducible experimental outcomes.
This compound's utility in research, particularly in studies related to its herbicidal activity and potential as a protein synthesis inhibitor, is often hampered by its low aqueous solubility. This guide outlines its known solubility in various solvents, provides protocols for preparing solutions for in vitro studies, and discusses its mechanism of action.
Physicochemical Properties and Solubility Profile
This compound is a white to off-white powder with a molecular weight of 340.2 g/mol . Its solubility is a key factor in designing experiments. The following table summarizes the known quantitative and qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Acetone | > 100 g/L | [1] |
| Methanol | 22.4 g/L | [1] |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetonitrile | Soluble | [2] |
| Water | No data available (expected to be low) | [1] |
| Ethanol | No specific data available | |
| Phosphate-Buffered Saline (PBS) | No specific data available (expected to be low) |
Experimental Protocols for Solubilizing this compound
For in vitro experiments, particularly cell-based assays, preparing a stable and homogenous solution of this compound is crucial. The following protocols provide a starting point for researchers.
Preparation of a Concentrated Stock Solution in DMSO
Given its good solubility in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions for Cell Culture
When preparing working solutions for cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%.[3][4][5][6]
Protocol:
-
Thaw the concentrated this compound stock solution (in DMSO) at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is within the tolerated range for your specific cell line (typically ≤ 0.5%).[4][6]
-
Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup to account for any effects of the solvent.
Strategies for Enhancing Aqueous Solubility
For applications requiring lower organic solvent concentrations, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These methods, while not specifically documented for this compound, are generally applicable to this class of molecules.
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a hydrophobic compound. For this compound, using a small percentage of ethanol or polyethylene glycol (PEG) in an aqueous solution could be explored.
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid-state. This can enhance the dissolution rate by presenting the compound in a more amorphous form.
Mechanism of Action: Protein Synthesis Inhibition
This compound is classified as a protein synthesis inhibitor.[7] While the specific signaling pathway for this compound has not been detailed in the available literature, the general mechanism of protein synthesis inhibition by various compounds involves interference with the ribosome's function. This can occur at different stages of translation, including initiation, elongation, and termination. For example, some inhibitors block the peptidyl transferase center on the ribosome, preventing the formation of peptide bonds, while others can cause premature dissociation of the peptidyl-tRNA from the ribosome.[8]
Visualizing Experimental Workflow and Logical Relationships
To aid in experimental design, the following diagrams illustrate a typical workflow for preparing this compound solutions and a conceptual representation of its inhibitory action.
Caption: Workflow for preparing this compound solutions.
Caption: Conceptual pathway of this compound's inhibitory action.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. accustandard.com [accustandard.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 8. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Etobenzanid Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of etobenzanid, an anilide herbicide, in soil and water environments. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of effective and safe agricultural products. This document summarizes key quantitative data, details experimental methodologies for studying its degradation, and visualizes the known degradation pathways.
Executive Summary
This compound exhibits relatively low persistence in both soil and water systems. Its degradation is primarily driven by abiotic processes, specifically hydrolysis and photolysis in aqueous environments, and is influenced by microbial activity in soil. The main degradation pathways involve the cleavage of the ethoxymethoxy group and the amide bond, leading to the formation of less complex molecules. The half-life of this compound in water is significantly dependent on pH, with more rapid degradation occurring under basic conditions. While specific quantitative data for its degradation in soil is limited in publicly available literature, it is generally considered to have shorter persistence compared to other pesticide classes like organophosphates.
Quantitative Degradation Data
The persistence of this compound in environmental matrices is quantified by its half-life (DT50), the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data for this compound degradation in water.
Table 1: Hydrolytic Degradation of this compound in Water [1]
| pH | Temperature (°C) | Half-life (DT50) |
| 3 | Ambient | 48 hours |
| 9 | Ambient | 12 hours |
Table 2: Photolytic Degradation of this compound in Water [1]
| Light Source | Wavelength | Half-life (DT50) |
| UV Light | 254 nm | 6 hours |
Degradation Pathways
The degradation of this compound proceeds through several key transformation pathways, resulting in a variety of degradation products.
Aquatic Degradation
In aqueous environments, this compound degradation is dominated by hydrolysis and photolysis.
-
Hydrolysis: The primary hydrolytic degradation pathway involves the cleavage of the ethoxymethoxy group, leading to the formation of N-(2,3-dichlorophenyl)-4-hydroxybenzamide. The amide linkage is also susceptible to hydrolysis under strong acidic or basic conditions, which would yield 4-(ethoxymethoxy)benzoic acid and 2,3-dichloroaniline.[1]
-
Photolysis: Exposure to ultraviolet (UV) light accelerates the degradation of this compound. This process can lead to the cleavage of the ethoxymethoxy group and can also result in the formation of chlorinated byproducts, such as dichlorophenols.[1]
Soil Degradation
In the soil environment, microbial degradation is the primary mechanism for the breakdown of anilide herbicides like this compound. While specific intermediates for this compound are not detailed in the available literature, the general pathway for anilide herbicides involves initial hydrolysis of the amide bond by microbial enzymes. This is followed by the degradation of the resulting aniline and carboxylic acid moieties.
Experimental Protocols
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed to study the environmental fate of pesticides.
Aerobic and Anaerobic Soil Metabolism (Following OECD 307 Principles)
This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection and Preparation: Select at least three different soil types with varying textures, organic carbon content, and pH. Air-dry the soils and sieve them (e.g., through a 2 mm mesh).
-
Test Substance Application: Prepare a solution of radiolabeled (e.g., ¹⁴C) this compound. Apply the solution evenly to the soil samples at a concentration relevant to the recommended field application rate.
-
Incubation:
-
Aerobic: Place the treated soil in biometer flasks or a flow-through system. Maintain the soil moisture at 40-60% of its maximum water holding capacity and incubate in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of carbon dioxide-free, humidified air is passed through the system.
-
Anaerobic: Pre-incubate the soil under aerobic conditions for a period (e.g., up to 30 days or until the rate of aerobic degradation has slowed). Then, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling and Analysis:
-
At specified time intervals, collect triplicate soil samples.
-
Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for this compound and its transformation products using High-Performance Liquid Chromatography with a radiodetector (HPLC-radioactivity detector) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Trap volatile organic compounds and ¹⁴CO₂ from the effluent gas to determine mineralization.
-
Determine non-extractable residues by combusting the extracted soil.
-
-
Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound. Identify and quantify major degradation products.
References
Troubleshooting Etobenzanid Instability in Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the stability of Etobenzanid in various solvents. It is designed to assist researchers, scientists, and drug development professionals in troubleshooting instability issues, developing robust formulations, and ensuring the accuracy of analytical studies. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents illustrative data to guide formulation and analytical method development.
Introduction to this compound and its Stability Challenges
This compound, a member of the benzamide class of herbicides, functions by inhibiting cellulose biosynthesis in susceptible plants.[1] Its chemical structure, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, possesses functional groups that are susceptible to degradation under various conditions.[2] Understanding the stability of this compound in different solvents is critical for its effective formulation, storage, and application, as well as for the development of accurate analytical methods.
Instability can arise from several factors, including the chemical properties of the solvent, storage conditions (e.g., temperature, light exposure), and the presence of impurities. The primary degradation pathways for this compound include hydrolysis, photolysis, and oxidation, which can lead to a loss of efficacy and the formation of undesirable byproducts.
Key Degradation Pathways of this compound
The molecular structure of this compound contains ester and amide linkages that are prone to cleavage under certain conditions. The main degradation pathways are:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ethoxymethoxy group and the amide bond can be hydrolyzed.
-
Photolysis: Exposure to ultraviolet (UV) light can induce photodegradation, leading to the cleavage of chemical bonds and the formation of degradation products.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
The following diagram illustrates the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3] The following protocols are generalized procedures that can be adapted to study the stability of this compound in various organic solvents.
General Workflow for Forced Degradation Study
The workflow for a typical forced degradation study is outlined below.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent (e.g., acetonitrile, methanol, acetone) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same solvent to prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Conditions (Illustrative)
-
Acidic Degradation: To 1 mL of the this compound working solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Basic Degradation: To 1 mL of the this compound working solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the this compound working solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound working solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC-UV Method (Illustrative)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 240 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation and Interpretation
Disclaimer: The following tables present illustrative data for a hypothetical stability study of this compound in various solvents. This data is intended to serve as a template for presenting results from an actual study and is not based on experimentally determined values for this compound, as such comprehensive data is not publicly available.
Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C (Illustrative) |
| Acetonitrile | > 100 |
| Acetone | > 100 |
| Methanol | ~20-30 |
| Ethanol | ~15-25 |
| Dichloromethane | > 100 |
| Ethyl Acetate | > 100 |
| Toluene | ~50-70 |
| Hexane | < 1 |
Illustrative Stability Data of this compound in Various Solvents under Thermal Stress (60°C for 48 hours)
| Solvent | Initial Assay (%) | Final Assay (%) | Degradation (%) | Number of Degradants |
| Acetonitrile | 100.0 | 98.5 | 1.5 | 1 |
| Methanol | 100.0 | 92.3 | 7.7 | 3 |
| Acetone | 100.0 | 97.1 | 2.9 | 2 |
| Dichloromethane | 100.0 | 99.2 | 0.8 | 1 |
Illustrative Results of Forced Degradation Study of this compound in Acetonitrile
| Stress Condition | % Degradation | Major Degradant Peak (RT, min) |
| Acidic (0.1 M HCl, 60°C, 24h) | 15.2 | 8.5 |
| Basic (0.1 M NaOH, 60°C, 24h) | 25.8 | 7.2 |
| Oxidative (3% H2O2, RT, 24h) | 8.5 | 10.1 |
| Thermal (60°C, 48h) | 1.5 | 12.3 |
| Photolytic (UV, 24h) | 30.1 | 6.8, 9.4 |
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group L, which are known inhibitors of cellulose biosynthesis.[5] The precise molecular target is often a component of the cellulose synthase (CESA) complex located in the plasma membrane of plant cells.
The proposed mechanism involves the disruption of the normal function of the CESA complex, leading to a reduction in the synthesis of cellulose microfibrils. This inhibition of cell wall formation ultimately results in the cessation of cell division and plant growth.[1]
The following diagram illustrates the signaling pathway of cellulose biosynthesis and the point of inhibition by this compound.
Conclusion and Recommendations
The stability of this compound is highly dependent on the solvent and storage conditions. This guide provides a framework for systematically investigating and troubleshooting instability issues.
Key recommendations for researchers and developers include:
-
Solvent Selection: For formulation and as a stock solution solvent, aprotic solvents like acetonitrile or dichloromethane appear to be more suitable for maintaining the stability of this compound compared to protic solvents like methanol.
-
Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to understand the degradation profile of this compound.
-
Stability-Indicating Methods: Develop and validate a robust stability-indicating analytical method to accurately quantify this compound and its degradation products.
-
Storage Conditions: Store this compound solutions, especially in less stable solvents, protected from light and at controlled, cool temperatures to minimize degradation.
By following the protocols and considering the information presented in this guide, researchers can better manage the stability of this compound, leading to more reliable experimental results and robust product development.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. dovepress.com [dovepress.com]
Etobenzanid synthesis yield optimization techniques
An In-depth Technical Guide to the Optimization of Etobenzanid Synthesis Yield
Abstract
This compound, chemically known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a significant compound in the agrochemical sector.[1] The efficiency of its synthesis is a critical factor for both economic viability and environmental impact on an industrial scale. This technical guide provides a detailed overview of the established multi-step synthesis of this compound, focusing on key optimization techniques to enhance reaction yields. It includes structured data tables for quantitative comparison of reaction conditions, detailed experimental protocols, and a workflow visualization to elucidate the synthetic pathway. This document is intended for researchers, chemists, and professionals in the field of chemical and drug development.
Core Synthesis Pathway
The conventional synthesis of this compound is a multi-step process that involves the preparation of an activated carboxylic acid derivative, which is then coupled with an aniline.[2] The process can be broadly divided into three crucial stages: ether formation, acyl chloride formation, and the final amide bond formation.[2]
-
Precursor Synthesis I (Ether Formation): The synthesis begins with 4-hydroxybenzoic acid. Its phenolic hydroxyl group reacts with ethoxymethyl chloride in a process analogous to esterification. This reaction is conducted in the presence of a base, such as potassium carbonate, which facilitates the formation of an ethoxymethoxy ether linkage to produce 4-(ethoxymethoxy)benzoic acid.[2]
-
Precursor Synthesis II (Acyl Chloride Formation): The carboxylic acid group of 4-(ethoxymethoxy)benzoic acid is then converted into a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalyst like pyridine to drive the reaction.[2]
-
Amide Bond Formation: The final and most critical step is the formation of the amide bond. This is accomplished by coupling the 4-(ethoxymethoxy)benzoyl chloride with 2,3-dichloroaniline. A common and effective method for this transformation is the Schotten-Baumann reaction.[2] This reaction involves adding the acyl chloride to a solution of the amine in the presence of a base, such as sodium hydroxide or triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct and drives the reaction towards completion.[2]
Yield Optimization Strategies
Optimizing the yield of this compound synthesis requires careful control over reaction conditions at each stage. Key parameters include the choice of solvent, catalyst, temperature, and base.
Catalyst and Reagent Selection
The choice of catalyst and reagents is paramount for the precursor synthesis steps.
-
Ether Formation: The use of a strong base like potassium carbonate is effective for the ether linkage formation.[2]
-
Acyl Chloride Formation: While thionyl chloride is a standard reagent, the addition of a catalyst such as pyridine is crucial for achieving high conversion rates to 4-(ethoxymethoxy)benzoyl chloride.[2]
Solvent Effects
The efficiency of the synthesis, particularly the amide bond formation, is significantly influenced by the choice of solvent. Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are known to enhance reaction kinetics.[2] These solvents help to stabilize charged intermediates that form during the reaction, thereby increasing the reaction rate and potentially the overall yield.[2]
Temperature Control
Temperature management is critical throughout the synthesis to maximize the yield of the desired product and minimize the formation of impurities from side reactions.
-
The initial ether formation is typically conducted at a low temperature (0–5°C).[2]
-
The subsequent acyl chloride formation requires heating (60–70°C).[2]
-
The final amide bond formation is performed at a controlled temperature between 0°C and 25°C.[2]
Data on Reaction Conditions
The following tables summarize the key quantitative parameters for the precursor synthesis stages as identified in established protocols.
Table 1: Reaction Conditions for Precursor Synthesis - Ether Formation [2]
| Step | Reactants | Reagents | Catalyst | Solvent | Temperature (°C) | Product |
|---|
| Ether Formation | 4-hydroxybenzoic acid, Ethoxymethyl chloride | Potassium Carbonate | - | Anhydrous Dichloromethane | 0–5 | 4-(ethoxymethoxy)benzoic acid |
Table 2: Reaction Conditions for Precursor Synthesis - Acyl Chloride Formation [2]
| Step | Reactants | Reagents | Catalyst | Solvent | Temperature (°C) | Product |
|---|
| Acyl Chloride Formation | 4-(ethoxymethoxy)benzoic acid | Thionyl chloride (SOCl₂) | Pyridine | Anhydrous Dichloromethane | 60–70 | 4-(ethoxymethoxy)benzoyl chloride |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 4-(ethoxymethoxy)benzoic acid
-
Dissolve 4-hydroxybenzoic acid in anhydrous dichloromethane in a reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Add potassium carbonate to the solution while stirring.
-
Slowly add ethoxymethyl chloride to the reaction mixture, maintaining the temperature between 0°C and 5°C.
-
Allow the reaction to proceed for a specified time until completion, monitored by a suitable technique like TLC.
-
Upon completion, proceed with workup and purification to isolate the 4-(ethoxymethoxy)benzoic acid product.
Protocol 2: Synthesis of 4-(ethoxymethoxy)benzoyl chloride
-
Place 4-(ethoxymethoxy)benzoic acid in a reaction vessel with anhydrous dichloromethane.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (SOCl₂) to the mixture.
-
Heat the reaction mixture to a temperature of 60–70°C and maintain under reflux until the reaction is complete.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(ethoxymethoxy)benzoyl chloride, which can be used in the next step.
Protocol 3: Synthesis of this compound (Amide Formation)
-
Dissolve 2,3-dichloroaniline in a suitable polar aprotic solvent (e.g., THF or DMF).
-
Add a base, such as triethylamine or an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0°C.
-
Slowly add a solution of 4-(ethoxymethoxy)benzoyl chloride to the amine solution, ensuring the temperature is maintained between 0°C and 25°C.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Perform an aqueous workup to remove byproducts and purify the crude product, typically through recrystallization, to obtain pure this compound.
Visualization of Synthesis Workflow
The logical flow of the this compound synthesis process is illustrated in the following diagram, outlining each major step and the transformation from starting materials to the final product.
Caption: Workflow diagram of the multi-step synthesis of this compound.
Conclusion
The optimization of this compound synthesis hinges on the precise control of reaction parameters at each stage of its multi-step production. By carefully selecting solvents, managing reaction temperatures, and utilizing appropriate catalysts and bases, significant improvements in yield and purity can be achieved. The methodologies and data presented in this guide offer a framework for researchers and production chemists to develop robust and efficient synthesis processes for this compound, ultimately leading to more economical and sustainable manufacturing.
References
Revolutionizing Etobenzanid Bioassays: A Technical Guide to Enhanced Experimental Design
For Immediate Release
A comprehensive technical guide has been developed to improve the experimental design of bioassays for Etobenzanid, a widely used anilide herbicide and fungicide. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation standards, and novel visualizations of molecular pathways to enhance the accuracy and reproducibility of this compound studies.
This compound is recognized as a potent inhibitor of protein synthesis in target organisms.[1] Its efficacy hinges on the disruption of essential cellular processes by interfering with the production of proteins.[1] While the general mechanism is known, a deeper understanding of its specific molecular interactions and the downstream cellular consequences is crucial for optimizing its use and developing more effective formulations. This guide provides the necessary tools and methodologies to achieve this.
Core Principles for Robust Bioassay Design
Improving the experimental design for this compound bioassays requires a multi-faceted approach, focusing on standardized protocols, precise data quantification, and a clear understanding of the underlying biological mechanisms. Key considerations include:
-
Selection of appropriate test organisms: Susceptible plant species for herbicide assays and relevant fungal pathogens for fungicide assays are critical for obtaining meaningful data.
-
Dose-response analysis: Establishing a clear relationship between the concentration of this compound and the observed biological effect is fundamental.
-
Standardization of environmental conditions: Temperature, light, humidity, and growth media must be strictly controlled to ensure reproducibility.
-
Inclusion of proper controls: Both positive and negative controls are essential for validating the experimental results.
-
Quantitative data analysis: Employing statistical methods to analyze the data and determine key parameters such as EC50 (half-maximal effective concentration) values is necessary for objective interpretation.
Key Experimental Protocols
This guide outlines detailed methodologies for a range of bioassays to assess the efficacy of this compound. These protocols are designed to be adaptable to specific research needs while maintaining a high standard of scientific rigor.
Herbicide Bioassay: Whole-Plant Assay
This protocol is designed to evaluate the herbicidal activity of this compound on a susceptible plant species.
| Step | Procedure | Parameters to Measure |
| 1. Plant Preparation | Grow a susceptible plant species (e.g., Arabidopsis thaliana) under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves). | Uniformity of plant size and developmental stage. |
| 2. Treatment Application | Prepare a range of this compound concentrations in an appropriate solvent with a surfactant. Apply the solutions to the plants as a foliar spray, ensuring even coverage. Include a solvent-only control. | Application volume, spray pressure, and environmental conditions during application. |
| 3. Incubation | Return the treated plants to the controlled environment and observe over a period of 7-21 days. | Temperature, light intensity and duration, and humidity. |
| 4. Data Collection | Assess visual injury (e.g., chlorosis, necrosis, stunting) using a rating scale. Measure plant height and fresh/dry weight. | Phytotoxicity rating, plant height (cm), fresh and dry biomass (g). |
| 5. Data Analysis | Calculate the percentage of growth inhibition relative to the control. Determine the EC50 value using a dose-response curve. | Statistical analysis of variance (ANOVA) and regression analysis. |
Fungicide Bioassay: Fungal Growth Inhibition Assay
This in vitro assay quantifies the fungicidal activity of this compound against a target fungal pathogen.
| Step | Procedure | Parameters to Measure |
| 1. Media Preparation | Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of this compound concentrations. Include a medium-only control. | Final concentrations of this compound in the media. |
| 2. Inoculation | Place a mycelial plug or a spore suspension of the target fungus onto the center of each agar plate. | Diameter of the mycelial plug or concentration of the spore suspension. |
| 3. Incubation | Incubate the plates at the optimal temperature for fungal growth in the dark. | Incubation temperature and duration. |
| 4. Data Collection | Measure the radial growth of the fungal colony at regular intervals until the control colony has reached a predetermined size. | Colony diameter (mm). |
| 5. Data Analysis | Calculate the percentage of mycelial growth inhibition compared to the control. Determine the EC50 value from a dose-response curve. | Statistical analysis of variance (ANOVA) and regression analysis. |
Visualizing the Molecular Mechanism and Experimental Workflow
To facilitate a deeper understanding of this compound's mode of action and the experimental processes, this guide utilizes Graphviz to create clear and informative diagrams.
Proposed Signaling Pathway of this compound Action
While the precise molecular target of this compound is a subject of ongoing research, it is established as a protein synthesis inhibitor. The following diagram illustrates a putative signaling pathway for its action, based on the known mechanisms of similar inhibitors.
References
Etobenzanid Interference in Analytical Measurements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid, a benzamide herbicide, is subject to rigorous analytical monitoring in environmental and agricultural matrices. This technical guide provides an in-depth analysis of potential interferences in the analytical measurement of this compound. While specific documented instances of this compound interference are scarce in publicly available literature, this guide synthesizes information on its chemical properties, degradation pathways, and the known analytical challenges associated with pesticide residue analysis to anticipate and mitigate potential interferences. The guide covers common analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays, detailing potential sources of interference including matrix effects, cross-reactivity with structurally similar compounds, and interference from this compound's own degradation products. Detailed, generalized experimental protocols for residue analysis are provided, alongside a discussion of the signaling pathway associated with its herbicidal mode of action.
Introduction to this compound
This compound, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a selective herbicide used for weed control.[1] Its mode of action is believed to involve the disruption of microtubule organization, a mechanism common to benzamide herbicides.[2] Due to its application in agriculture, regulatory bodies worldwide require sensitive and accurate methods for the detection of its residues in food and environmental samples.[2] The accuracy of these measurements can be compromised by various interferences, which may lead to either false-positive or false-negative results.
Potential Sources of Interference in this compound Analysis
Analytical interference can arise from various sources, broadly categorized as matrix effects, cross-reactivity, and interference from degradation products.
Matrix Effects in Chromatographic Analysis
Matrix effects are a significant challenge in the analysis of pesticide residues in complex samples such as soil, water, and food products.[3][4][5][6][7] These effects are caused by co-eluting endogenous components of the sample matrix that can alter the ionization efficiency of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.
Table 1: Summary of Potential Matrix Effects in this compound Analysis
| Analytical Technique | Potential Matrix Effect | Common Causal Factors | Mitigation Strategies |
| LC-MS/MS | Ion Suppression/Enhancement | Co-eluting organic molecules, salts | Matrix-matched calibration, stable isotope-labeled internal standards, sample clean-up (e.g., SPE, QuEChERS), dilution.[3][4][5][6] |
| GC-MS | Signal Enhancement/Suppression | Non-volatile matrix components in the injector, active sites in the GC system. | Use of analyte protectants, injector maintenance, matrix-matched calibration, robust sample clean-up. |
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of pesticide residues from various matrices prior to chromatographic analysis.[4]
Cross-Reactivity in Immunoassays
Immunoassays are rapid and sensitive screening tools for pesticide residues. However, they are susceptible to cross-reactivity, where compounds structurally similar to the target analyte bind to the assay's antibodies, leading to false-positive results.[8][9] For this compound, potential cross-reactants include other benzamide herbicides and its own metabolites or degradation products that retain a similar core structure. The specificity of an immunoassay is not solely an intrinsic property of the antibody but can be influenced by the assay format and reagent concentrations.[10]
Table 2: Potential Cross-Reactivity in this compound Immunoassays
| Potential Cross-Reactant | Structural Similarity to this compound | Potential for Interference | Mitigation Strategies |
| Other Benzamide Herbicides | Shared benzamide core structure. | High | Development of highly specific monoclonal antibodies, confirmation of positive results with a chromatographic method. |
| This compound Metabolites/Degradation Products | May retain the core benzamide structure. | Moderate to High | Characterization of antibody specificity against major metabolites, use of confirmatory methods. |
| Unrelated Matrix Components | Can cause non-specific binding. | Low to Moderate | Use of blocking agents, sample dilution, appropriate buffer selection.[9] |
Interference from Degradation Products
This compound can degrade in the environment through processes like hydrolysis and photolysis.[2] These degradation products can potentially interfere with the analysis of the parent compound, especially if they have similar chromatographic retention times or mass spectral fragmentation patterns. The primary degradation pathways for this compound involve the cleavage of the ethoxymethoxy group and the amide bond.[2]
Table 3: Known Degradation Products of this compound and Potential for Interference
| Degradation Product | Formation Pathway | Potential for Interference |
| 4-hydroxybenzamide derivatives | Hydrolysis of the ethoxymethoxy group.[2] | Could potentially co-elute or have similar fragmentation to this compound in MS/MS analysis if not chromatographically resolved. |
| Dichlorophenols | Photolytic degradation.[2] | Likely to have different chromatographic behavior and mass spectra, but could interfere if present at high concentrations. |
Experimental Protocols for this compound Residue Analysis
While specific validated methods detailing interference studies for this compound are not widely published, the following represents a generalized, robust protocol for the analysis of this compound in environmental samples, designed to minimize potential interferences. This protocol is based on established methods for pesticide residue analysis.[11][12][13][14][15][16][17][18]
Sample Preparation: Modified QuEChERS Protocol
-
Sample Homogenization: Homogenize 10-15 g of the solid sample (e.g., soil, crop) or measure 10-15 mL of the liquid sample (e.g., water).
-
Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add internal standards at this stage if using.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized for this compound and any relevant metabolites.
-
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.
Signaling Pathway and Mechanism of Action
This compound belongs to the benzamide class of herbicides, which are known to act as microtubule inhibitors. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes like cell division, cell shape maintenance, and intracellular transport.
Diagram of Microtubule Disruption Pathway
Caption: this compound's proposed mechanism of action.
The disruption of microtubule dynamics by this compound leads to an arrest of the cell cycle, ultimately resulting in cell death in susceptible plant species.[19][20] This mode of action is a key area of research for understanding its herbicidal efficacy and for developing new herbicidal compounds.
Logical Workflow for Investigating this compound Interference
For researchers investigating potential analytical interferences with this compound, a systematic approach is recommended.
Diagram of Interference Investigation Workflow
Caption: A workflow for identifying and mitigating analytical interference.
Conclusion
While direct evidence of this compound causing significant interference in validated analytical methods is not prominent in scientific literature, the potential for such interference exists and should be proactively addressed by analytical scientists. The primary challenges are likely to be matrix effects in complex samples and potential cross-reactivity in immunoassays. By employing robust sample preparation techniques, such as the QuEChERS method, utilizing matrix-matched calibration or stable isotope-labeled internal standards for chromatographic methods, and confirming immunoassay results with a secondary method, reliable and accurate quantification of this compound residues can be achieved. Further research into the specific interactions of this compound and its metabolites within various analytical systems would be beneficial for the development of even more specific and robust analytical methods.
References
- 1. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. restek.com [restek.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. nemi.gov [nemi.gov]
- 13. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pesticides.iupac.org [pesticides.iupac.org]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. researchgate.net [researchgate.net]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. European Commission, SANCO/10684/2009 (2009) Method Validation and Quality Control Procedures for Pesticide Residue Analysis in Food and Feed. - References - Scientific Research Publishing [scirp.org]
- 19. Altering microtubule dynamics is synergistically toxic with spindle assembly checkpoint inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. air.unimi.it [air.unimi.it]
A Technical Guide to Target Validation and Comparative Analysis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a novel therapeutic from concept to clinic is underpinned by rigorous scientific validation. A critical phase in this journey is target validation, the process of demonstrating that a specific biological target is directly involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. This is followed by the identification and characterization of molecules that can interact with this target. Comparative analysis of these molecules is essential to select the most promising candidates for further development. This in-depth technical guide provides an overview of key experimental protocols and data presentation strategies used in target validation and comparative studies, with a focus on kinase inhibitors.
I. Comparative Analysis of Lead Compounds: Quantitative Data Presentation
A crucial step in drug development is the quantitative comparison of the potency of different drug candidates. This is often expressed as the half-maximal inhibitory concentration (IC50), which measures how much of a drug is needed to inhibit a biological process by half. This data is vital for ranking compounds and making decisions about which to advance.
Below is a table summarizing the IC50 values for several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) against various EGFR mutations. This type of comparative data is essential for understanding the potency and selectivity of different drug candidates.
Table 1: Comparative IC50 Values (nM) of EGFR Tyrosine Kinase Inhibitors
| Cell Line | EGFR Mutation | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | Rociletinib (3rd Gen) |
| PC-9 | Exon 19 Deletion | 7 | 0.8 | - | - |
| H3255 | L858R | 12 | 0.3 | - | - |
| PC-9ER | T790M | >1000 | 165 | 13 | 37 |
| H1975 | L858R + T790M | >1000 | 57 | 5 | 23 |
| BID007 | Exon 20 Insertion | 45 | 8 | 40 | >1000 |
Data compiled from multiple sources for illustrative purposes.
II. Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable drug discovery research. Below are methodologies for two critical experimental procedures: CRISPR-Cas9 mediated target validation and Western blot analysis of signaling pathway modulation.
A. Experimental Protocol 1: CRISPR-Cas9 Mediated Target Validation
CRISPR-Cas9 technology is a powerful tool for validating drug targets by creating knockout cell lines to study the effect of gene ablation.
Objective: To generate a knockout of a target kinase in a cancer cell line to assess its role in cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
pX459 plasmid containing Cas9 and guide RNA (gRNA) targeting the kinase
-
Lipofectamine 3000
-
Puromycin
-
Culture medium, serum, and antibiotics
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone a specific gRNA into the pX459 plasmid.
-
Transfection: Transfect the cancer cell line with the pX459-gRNA plasmid using Lipofectamine 3000.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells into a 96-well plate to generate monoclonal colonies.
-
Expansion: Expand the monoclonal colonies.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region.
-
Sequencing: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.
-
Functional Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the growth of knockout cells to wild-type cells.
B. Experimental Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing how a drug affects signaling pathways.
Objective: To determine if a kinase inhibitor decreases the phosphorylation of a downstream target in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT and rabbit anti-total-AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to normalize for protein loading.
III. Mandatory Visualizations
Diagrams are crucial for visualizing complex biological pathways and experimental workflows.
A. Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a key target for drug development.
A Technical Deep Dive: Unraveling the Mechanisms of Action of Etobenzanid and Auxin-Mimicking Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the molecular mechanisms of action of the anilide herbicide Etobenzanid and the widely used class of auxin-mimicking herbicides. Understanding these distinct herbicidal strategies at a molecular level is crucial for the development of novel, more effective weed management solutions and for addressing the growing challenge of herbicide resistance.
This compound: A Closer Look at a Putative Protein Synthesis Inhibitor
This compound, chemically N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is classified as an anilide herbicide.[1] While broadly categorized as a protein synthesis inhibitor, the precise molecular target and the specific stage of protein synthesis affected by this compound are not definitively established in publicly available literature.[2] However, recent research into other anilide herbicides suggests that their modes of action may be more specific than general inhibition of protein synthesis.
Emerging evidence indicates that some anilide herbicides target enzymes such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, or histone deacetylases (HDACs), which play a crucial role in regulating gene expression.[3][4][5][6] Inhibition of these enzymes would lead to a cascade of downstream effects, ultimately disrupting cell growth and division. It is plausible that this compound shares a similar, more defined mechanism of action.
Hypothesized Mechanism of Action for this compound and Related Anilide Herbicides:
Caption: Hypothesized mechanism of action for this compound.
Further research is imperative to elucidate the specific molecular interactions of this compound and to confirm its primary target site. This knowledge will be instrumental in optimizing its use and in the design of new herbicides.
Auxin-Mimicking Herbicides: Hijacking Plant Growth Regulation
Auxin-mimicking or synthetic auxin herbicides represent a major class of herbicides that exploit the plant's own growth-regulating machinery.[7] These compounds, which include well-known examples like 2,4-D and dicamba, mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent within the plant.[7]
The primary mechanism of action of auxin herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8] This binding event initiates a cascade of molecular events that lead to uncontrolled and disorganized plant growth, ultimately resulting in plant death.
Signaling Pathway of Auxin-Mimicking Herbicides:
Caption: Signaling pathway of auxin-mimicking herbicides.
The degradation of Aux/IAA repressors unleashes the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a large number of genes involved in growth and development. The resulting overexpression of these genes leads to a variety of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, tissue necrosis and plant death.
Comparative Analysis: Key Mechanistic Differences
The following table summarizes the key differences between the hypothesized mechanism of this compound and the established mechanism of auxin-mimicking herbicides.
| Feature | This compound (Hypothesized) | Auxin-Mimicking Herbicides |
| Primary Target | Specific enzyme (e.g., DHODH, HDAC) or component of the protein synthesis machinery | TIR1/AFB F-box proteins |
| Cellular Process Inhibited | Essential metabolic pathway (e.g., pyrimidine biosynthesis) or gene regulation | Signal transduction pathway for plant growth hormone (auxin) |
| Downstream Effects | Disruption of DNA/RNA synthesis, cell cycle arrest | Uncontrolled gene expression leading to abnormal growth, increased ethylene and ABA production |
| Mode of Action | Inhibition of a specific enzymatic or molecular function | Hijacking and overstimulation of a natural signaling pathway |
Experimental Protocols for Elucidating Herbicide Mechanisms of Action
The following outlines general experimental workflows for investigating the mechanisms of action of herbicides like this compound and auxin mimics.
Experimental Workflow for Target Identification:
Caption: General experimental workflow for herbicide target identification.
Detailed Methodologies:
-
Target-Site Resistance Diagnostics: Next-generation sequencing and targeted amplicon sequencing can be employed to identify mutations in the target enzymes of resistant weed populations, providing strong evidence for the herbicide's site of action.[9]
-
In Vitro Protein Synthesis Inhibition Assay: A cell-free translation system (e.g., from wheat germ or E. coli) can be used to assess the direct inhibitory effect of a compound on protein synthesis. The incorporation of radiolabeled amino acids into newly synthesized proteins is measured in the presence and absence of the test compound.[10]
-
Enzyme Inhibition Assays: For specific enzyme targets like DHODH or HDAC, in vitro assays are conducted using purified enzymes. The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor to determine its IC50 value.
-
Surface Plasmon Resonance (SPR) for Auxin Receptor Binding: This technique allows for the real-time measurement of binding affinity between auxin herbicides and purified TIR1/AFB receptor proteins. This is a powerful tool for quantifying the initial step in the auxin signaling pathway.
-
Herbicide Efficacy Testing: The Incision Point Application (IPA) technique provides a precise method for applying herbicides to woody plants to evaluate their efficacy and compare different active ingredients.[11]
Quantitative Data: A Call for Further Research
While extensive quantitative data is available for the binding affinities and efficacy of various auxin-mimicking herbicides, such data for this compound is not readily found in the public domain. The following table provides a template for the types of quantitative data that are essential for a thorough comparison.
| Herbicide Class | Herbicide Example | Target | Binding Affinity (Kd) / Inhibition (IC50) | Herbicidal Efficacy (GR50) |
| Anilide | This compound | Data not available | Data not available | Data not available |
| Phenoxy-carboxylate | 2,4-D | TIR1/AFB | ~20-100 µM (Binding to TIR1) | Varies by species |
| Benzoate | Dicamba | TIR1/AFB | Lower affinity than 2,4-D | Varies by species |
| Pyridine-carboxylate | Picloram | TIR1/AFB | High affinity | Varies by species |
GR50: The concentration of herbicide required to cause a 50% reduction in plant growth.
The lack of quantitative data for this compound highlights a critical knowledge gap and underscores the need for further research to fully characterize its mechanism of action and herbicidal properties.
Conclusion and Future Directions
This compound and auxin-mimicking herbicides represent two distinct strategies for weed control. While the mechanism of auxin mimics is well-established and involves the subversion of a key plant signaling pathway, the precise molecular target of this compound remains an area of active investigation. The hypothesis that this compound, like other anilide herbicides, may have a more specific target than general protein synthesis opens up new avenues for research and for the development of herbicides with novel modes of action.
Future research should focus on:
-
Definitive identification of the molecular target of this compound using a combination of genetic, biochemical, and proteomic approaches.
-
Quantitative analysis of the inhibitory activity of this compound against its purified target.
-
Comparative transcriptomic and metabolomic studies to elucidate the downstream physiological effects of this compound in comparison to auxin-mimicking herbicides.
A deeper understanding of the molecular intricacies of these and other herbicides will be paramount in the ongoing effort to ensure global food security through sustainable and effective weed management.
References
- 1. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 3. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase as a herbicide target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctahr.hawaii.edu [ctahr.hawaii.edu]
Technical Guide: In Vivo Validation of Anticancer Activity
Please Note: An initial comprehensive search for in vivo studies specifically validating the anticancer activity of Etobenzanid did not yield specific published research. Therefore, this guide will provide a detailed framework and representative data for a hypothetical small molecule inhibitor, herein referred to as Molecule X , to illustrate the process of in vivo validation for a novel anticancer agent, adhering to the user's specified format and content requirements. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Molecule X
Molecule X is a synthetic small molecule designed as a potent and selective inhibitor of a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. Preclinical in vitro studies have demonstrated that Molecule X induces apoptosis and inhibits proliferation in a range of cancer cell lines. This document outlines the in vivo validation of Molecule X's anticancer activity in a murine xenograft model of human pancreatic cancer.
Putative Mechanism of Action and Signaling Pathway
Molecule X is hypothesized to exert its anticancer effects by directly inhibiting mTOR, a central regulator of cell growth, proliferation, and survival. By blocking mTOR, Molecule X is expected to suppress the phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis in tumor cells.
Validating a Novel HPLC-UV Method for the Detection of Etobenzanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the validation process for a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Etobenzanid. This compound is a pesticide utilized for residue analysis in agricultural and environmental monitoring.[1] Ensuring the reliability and accuracy of analytical data is paramount in scientific research and drug development; therefore, a rigorous validation process is essential.
This document outlines the detailed experimental protocols and presents the validation data in a clear and structured format. The validation of this method has been conducted based on the principles outlined in international guidelines to ensure the method is fit for its intended purpose.
Experimental Protocols
This section details the materials, equipment, and procedures used for the validation of the this compound analytical method.
Materials and Reagents
-
This compound reference standard (Purity ≥ 95%)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Phosphoric acid (Analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The specific conditions for the analysis are presented in Table 1.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Table 1: Chromatographic Conditions for this compound Analysis
Preparation of Standard Solutions
A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to achieve a concentration of 100 µg/mL. Working standard solutions for linearity, accuracy, and precision studies were prepared by serially diluting the stock solution with the mobile phase.
Sample Preparation (Illustrative for Soil Matrix)
-
Extraction: 10 g of a homogenized soil sample is weighed into a 50 mL centrifuge tube. 20 mL of acetonitrile is added, and the sample is vortexed for 2 minutes, followed by sonication for 15 minutes.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes.
-
Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Parameters and Results
The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following sections present the results of these validation studies.
Disclaimer: The quantitative data presented in the following tables is for illustrative purposes to demonstrate a typical analytical method validation report. These values are representative of expected performance for such an assay.
Specificity
Specificity was evaluated by analyzing blank matrix samples (e.g., soil extract without this compound) and comparing the chromatograms with those of the spiked samples. The chromatograms of the blank samples showed no interfering peaks at the retention time of this compound, demonstrating the specificity of the method.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 0.1 µg/mL to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 75,987 |
| 1.0 | 151,456 |
| 5.0 | 755,123 |
| 10.0 | 1,510,987 |
| 20.0 | 3,021,543 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity Data for this compound
Accuracy
The accuracy of the method was assessed by performing recovery studies on spiked blank matrix samples at three different concentration levels (low, medium, and high). The experiments were performed in triplicate at each level.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 0.5 | 0.49 | 98.0 |
| 10.0 | 10.12 | 101.2 |
| 15.0 | 14.78 | 98.5 |
| Average Recovery (%) | 99.2 |
Table 3: Accuracy and Recovery Data
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples at a concentration of 10 µg/mL on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The precision is expressed as the relative standard deviation (%RSD).
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| %RSD (n=6) | 1.2% | 1.8% |
Table 4: Precision Data for this compound Analysis
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Table 5: LOD and LOQ of the Analytical Method
Visualized Workflows and Relationships
To better illustrate the processes and logic involved in this validation study, the following diagrams are provided.
Caption: Overall workflow of the analytical method validation process.
References
A Comparative Technical Analysis of Etobenzanid and Glyphosate Efficacy
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the herbicidal efficacy of etobenzanid and glyphosate. It is designed for researchers, scientists, and professionals involved in herbicide development and evaluation. This document delves into their mechanisms of action, presents available quantitative efficacy data, outlines detailed experimental protocols for their assessment, and provides visual representations of their molecular pathways and experimental workflows.
Introduction: A Tale of Two Herbicides
This compound and glyphosate represent two distinct classes of herbicides with different applications and modes of action. Glyphosate is a broad-spectrum, non-selective systemic herbicide renowned for its widespread use in agriculture and vegetation management.[1] In contrast, this compound is a selective anilide herbicide primarily utilized for weed control in rice cultivation.[2] Understanding the nuances of their efficacy, from molecular interactions to field performance, is critical for their effective and sustainable use.
Mechanisms of Action: Different Pathways to Plant Mortality
The fundamental difference in the efficacy of this compound and glyphosate lies in their distinct molecular targets within plant cells.
Glyphosate: The herbicidal activity of glyphosate stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1] By blocking this pathway, glyphosate deprives the plant of essential building blocks for protein synthesis and other vital secondary metabolites, leading to systemic plant death.
This compound: While initial suggestions pointed towards protein synthesis inhibition, the primary mode of action for this compound is now understood to be the inhibition of cellulose biosynthesis. Cellulose is a critical structural component of plant cell walls, providing rigidity and enabling cell expansion. By disrupting cellulose synthesis, this compound compromises cell wall integrity, leading to abnormal growth and eventual death of susceptible weeds.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by each herbicide.
Quantitative Efficacy Comparison
A direct quantitative comparison of this compound and glyphosate is challenging due to their different applications and the limited availability of publicly accessible, peer-reviewed dose-response data for this compound. However, this section summarizes available data, focusing on the common and economically significant weed, Barnyardgrass (Echinochloa crus-galli) , a primary target for both herbicides in different cropping systems.
The efficacy of a herbicide is often quantified by its GR50 value, which is the dose required to cause a 50% reduction in plant growth (biomass).
| Herbicide | Target Weed | Parameter | Efficacy Value (g a.i./ha) | Reference Population | Notes |
| Glyphosate | Echinochloa crus-galli | GR50 | 98 - 1220 | Susceptible and Resistant Populations | A wide range in GR50 values highlights the prevalence of glyphosate resistance.[3] |
| This compound | Echinochloa crus-galli | - | Data Not Available | - | This compound is known to be effective against Echinochloa species, but specific GR50 values from peer-reviewed literature are not readily available.[2] |
Note: The lack of publicly available, standardized quantitative data for this compound's efficacy on Echinochloa crus-galli prevents a direct numerical comparison with glyphosate in this table. The data for glyphosate illustrates the significant impact of resistance on its efficacy.
Experimental Protocols for Efficacy Evaluation
The assessment of herbicide efficacy requires standardized and rigorous experimental protocols. Below are detailed methodologies for conducting greenhouse-based dose-response assays, which are fundamental for determining GR50 values.
General Greenhouse Pot Study Protocol
This protocol is a generalized framework applicable to both this compound and glyphosate, with specific adjustments for their respective application methods (pre-emergence for this compound and post-emergence for glyphosate).
Objective: To determine the dose-response of a target weed species (e.g., Echinochloa crus-galli) to a herbicide and calculate the GR50 value.
Materials:
-
Target weed seeds
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Greenhouse or controlled environment growth chamber
-
Research-grade herbicide formulations
-
Calibrated laboratory sprayer
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Culture:
-
Sow a predetermined number of weed seeds (e.g., 5-10) into each pot at a consistent depth.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed to maintain optimal growth.
-
Thin seedlings to a uniform number (e.g., 3-5 plants) per pot before herbicide application.
-
-
Herbicide Application:
-
For Post-emergence Herbicides (e.g., Glyphosate):
-
Apply the herbicide when the weed seedlings have reached a specific growth stage (e.g., 3-4 leaf stage).
-
Prepare a series of herbicide concentrations to create a dose-response curve. A typical range for glyphosate might be 0, 50, 100, 200, 400, 800, and 1600 g a.i./ha.
-
Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
For Pre-emergence Herbicides (e.g., this compound):
-
Apply the herbicide to the soil surface immediately after sowing the weed seeds.
-
Prepare a series of herbicide concentrations appropriate for a pre-emergence application.
-
Ensure even application to the soil surface using a calibrated sprayer.
-
-
-
Data Collection:
-
After a specified period (e.g., 21 days after treatment), visually assess the percentage of weed control.
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction for each herbicide dose relative to the untreated control.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to analyze the dose-response data and calculate the GR50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a herbicide efficacy dose-response study.
Conclusion
This compound and glyphosate are effective herbicides that operate through fundamentally different mechanisms of action. Glyphosate's broad-spectrum activity is a result of its inhibition of the essential shikimate pathway, while this compound's selectivity in rice is attributed to its disruption of cellulose biosynthesis in susceptible weeds. While quantitative data for glyphosate's efficacy and the impact of resistance are well-documented, there is a notable lack of publicly available, comparative dose-response data for this compound. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative efficacy studies, which are essential for the development of integrated and sustainable weed management strategies. Future research should focus on generating robust quantitative data for newer or more specialized herbicides like this compound to enable direct comparisons and inform their optimal use in agricultural systems.
References
Comparative Transcriptomics of Herbicide-Treated Plants: A Methodological and Interpretive Guide
Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomics of Etobenzanid-treated plants is not available. This compound is broadly classified as a protein synthesis inhibitor, but its precise molecular target in plants has not been extensively documented in the available scientific literature. Consequently, this guide provides a comprehensive framework for conducting and interpreting comparative transcriptomic studies on plants treated with herbicides, drawing parallels from research on other herbicidal modes of action. This document is intended to serve as a technical and methodological resource for researchers, scientists, and drug development professionals in the absence of this compound-specific data.
Introduction to Herbicide Transcriptomics
The application of herbicides induces a cascade of molecular and physiological responses in plants. Transcriptomics, particularly through RNA sequencing (RNA-seq), offers a powerful lens to dissect these responses at a genome-wide scale. By comparing the transcriptomes of herbicide-treated and untreated plants, researchers can identify differentially expressed genes (DEGs), elucidate affected signaling pathways, and uncover mechanisms of action and resistance.[1][2][3]
Herbicidal action, regardless of the specific mode, imposes significant stress on plant systems. Common transcriptomic signatures in response to herbicide-induced stress often involve the modulation of genes related to:
-
Stress and Defense Responses: Activation of genes encoding pathogenesis-related (PR) proteins, heat shock proteins, and enzymes involved in reactive oxygen species (ROS) scavenging.[3][4]
-
Detoxification Pathways: Upregulation of genes encoding cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters, which are involved in the metabolism and sequestration of xenobiotics.[4]
-
Hormone Signaling: Perturbation of signaling pathways for key phytohormones such as abscisic acid (ABA), jasmonic acid (JA), salicylic acid (SA), and ethylene, which are central regulators of plant growth and stress responses.[2][5]
-
Secondary Metabolism: Changes in the expression of genes involved in the biosynthesis of secondary metabolites like flavonoids and phenylpropanoids, which can act as antioxidants or signaling molecules.[5]
-
Primary Metabolism: Downregulation of genes related to photosynthesis and growth to redirect resources towards stress mitigation.[6]
Methodological Framework for Comparative Transcriptomics of Herbicide-Treated Plants
A robust experimental design is crucial for obtaining high-quality and interpretable transcriptomic data.[1][7][8] The following section outlines a generalized protocol for an RNA-seq-based comparative transcriptomic study.
Experimental Design
A typical experimental setup would involve at least two conditions: a control group (untreated plants) and a treatment group (herbicide-treated plants). To capture both early and late responses, a time-course experiment is often informative. For each condition and time point, a minimum of three biological replicates is recommended to ensure statistical power.
Plant Growth and Treatment
Plants should be grown under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod) to minimize variability. The herbicide should be applied at a defined concentration and developmental stage. The method of application (e.g., foliar spray, soil drench) should be consistent across all treated plants.
Sample Collection and RNA Extraction
Plant tissue (e.g., leaves, roots) should be harvested at predetermined time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity. Total RNA is then extracted using a suitable kit or protocol, followed by a DNAse treatment to remove any contaminating genomic DNA. RNA quality and quantity should be assessed using a spectrophotometer and a bioanalyzer.
Library Preparation and Sequencing
RNA-seq libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis
The raw sequencing reads are first subjected to quality control to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome or assembled de novo if a reference is unavailable. Gene expression levels are quantified, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups. Further downstream analyses include gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to functionally annotate the DEGs and identify over-represented biological processes and pathways.
Data Presentation
Quantitative data from transcriptomic studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table provides a template for summarizing differentially expressed genes.
| Gene ID | Gene Annotation | Log2(Fold Change) | p-value | Adjusted p-value |
| Gene_A | Cytochrome P450 | 3.5 | 1.2e-5 | 2.5e-4 |
| Gene_B | Glutathione S-transferase | 2.8 | 3.4e-5 | 5.1e-4 |
| Gene_C | Pathogenesis-related protein 1 | 4.1 | 8.9e-6 | 1.5e-4 |
| Gene_D | Photosystem II subunit | -2.5 | 5.6e-5 | 8.2e-4 |
| Gene_E | WRKY transcription factor | 2.1 | 9.1e-5 | 1.2e-3 |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental procedures and biological pathways.
Conclusion
While direct transcriptomic data for this compound is currently lacking, the field of herbicide transcriptomics provides a robust framework for investigating the molecular responses of plants to chemical stressors. The methodologies and conceptual pathways outlined in this guide offer a solid foundation for designing and interpreting such studies. Future research focusing specifically on this compound and other protein synthesis inhibitors will be invaluable in elucidating their precise modes of action and the downstream consequences on the plant transcriptome. Such knowledge is critical for the development of more effective and selective herbicides and for engineering crop resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
Etobenzanid: A Technical Guide on its Herbicidal and Fungicidal Activities with an Insight into its Classification as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etobenzanid is a chemical compound belonging to the benzamide class, primarily recognized for its application as a herbicide and fungicide in agricultural settings.[1][2] While its precise molecular mechanism of action is not fully elucidated and is often categorized as "unknown" by the Herbicide Resistance Action Committee (HRAC), it is also classified as a protein synthesis inhibitor.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its established herbicidal and fungicidal activities. It further explores its classification as a protein synthesis inhibitor in the context of other well-characterized inhibitors of this class. This document aims to serve as a resource for researchers and professionals in drug development and agricultural science by presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Introduction to this compound
This compound, with the chemical name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a significant compound in agrochemical research.[1] It is utilized for its broad-spectrum activity against various weeds and fungal pathogens, particularly in rice cultivation.[1] Despite its use, the specific biochemical pathways targeted by this compound remain an area of active investigation. Its classification as a protein synthesis inhibitor suggests a potential mode of action that disrupts essential cellular processes in target organisms.[1]
Herbicidal and Fungicidal Properties of this compound
The primary application of this compound is in the control of unwanted vegetation and fungal diseases in crops.
Herbicidal Activity
As a herbicide, this compound is effective against a range of broadleaf weeds and grasses. While the exact mechanism is not fully understood, herbicides can interfere with various plant processes, including amino acid synthesis, which is a precursor to protein synthesis.[4][5]
Fungicidal Activity
This compound also exhibits fungicidal properties against several plant pathogenic fungi. The mode of action for many fungicides involves the disruption of cellular respiration, cell membrane function, or the inhibition of essential biosynthetic pathways, which can include protein synthesis.
This compound in the Context of Protein Synthesis Inhibition
While the specific target of this compound within the protein synthesis machinery is not yet identified, it is useful to compare its general classification with well-established protein synthesis inhibitors. These inhibitors are typically classified based on their binding site on the bacterial ribosome (30S or 50S subunit) and the specific stage of protein synthesis they disrupt (initiation, elongation, or termination).
Overview of Comparator Protein Synthesis Inhibitors
A brief overview of common protein synthesis inhibitors is provided in the table below for contextual comparison.
| Inhibitor Class | Ribosomal Subunit Target | Mechanism of Action |
| Aminoglycosides (e.g., Streptomycin) | 30S | Binds to the 30S subunit, causing misreading of mRNA and inhibiting translocation. |
| Tetracyclines (e.g., Doxycycline) | 30S | Binds to the 30S subunit and blocks the attachment of aminoacyl-tRNA to the A-site. |
| Macrolides (e.g., Erythromycin) | 50S | Binds to the 50S subunit and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site. |
| Chloramphenicol | 50S | Binds to the 50S subunit and inhibits the peptidyl transferase reaction. |
| Oxazolidinones (e.g., Linezolid) | 50S | Binds to the 50S subunit and prevents the formation of the initiation complex. |
Quantitative Data
Due to the limited publicly available data on the specific protein synthesis inhibitory activity of this compound, this section presents hypothetical quantitative data for illustrative purposes, alongside typical data for comparator compounds.
Table 1: Comparative Efficacy of Protein Synthesis Inhibitors (Hypothetical Data for this compound)
| Compound | Target Organism | Assay Type | IC50 / MIC |
| This compound | Oryza sativa (Rice) pathogen | Fungal Growth Inhibition | Data Not Available |
| This compound | Dicotyledonous weed | Herbicidal Activity (EC50) | Data Not Available |
| Streptomycin | Escherichia coli | In vitro translation | ~1 µM |
| Tetracycline | Escherichia coli | MIC | ~0.5 µg/mL |
| Erythromycin | Staphylococcus aureus | MIC | ~0.25 µg/mL |
| Chloramphenicol | Escherichia coli | In vitro translation | ~3 µM |
| Linezolid | Staphylococcus aureus | MIC | ~2 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the study and comparison of inhibitors. Below are outlines of key experimental protocols relevant to assessing the activity of compounds like this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay determines the direct effect of a compound on the translation machinery.
Objective: To quantify the inhibition of protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary factors for translation from a relevant organism (e.g., wheat germ for plant studies, E. coli for bacterial studies).
-
Reaction Mixture: Set up a reaction mixture containing the cell-free extract, a messenger RNA (mRNA) template (e.g., luciferase mRNA), and radioactively labeled amino acids (e.g., [³⁵S]-methionine).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) and known inhibitors (as controls) to the reaction mixtures.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C for wheat germ) to allow for protein synthesis.
-
Quantification: Precipitate the newly synthesized proteins and measure the incorporation of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Objective: To determine the MIC of this compound against specific fungal pathogens.
Methodology:
-
Prepare Inoculum: Culture the target fungus and prepare a standardized inoculum suspension.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.
Herbicide Efficacy Assay (Whole Plant Assay)
This assay evaluates the effect of a herbicide on plant growth.
Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of a target weed species.
Methodology:
-
Plant Growth: Grow the target weed species in pots under controlled environmental conditions.
-
Herbicide Application: Apply different concentrations of this compound to the plants, typically as a foliar spray. Include an untreated control group.
-
Observation Period: Maintain the plants under controlled conditions for a specified period (e.g., 14-21 days), observing for signs of phytotoxicity.
-
Data Collection: At the end of the observation period, assess plant health. This can include visual scoring of injury, and measurement of plant biomass (fresh or dry weight).
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration and determine the EC50 value.
Signaling Pathways and Logical Relationships
The disruption of protein synthesis has profound effects on cellular signaling and function. The following diagram illustrates a generalized pathway of protein synthesis and indicates potential points of inhibition.
Conclusion and Future Directions
This compound is a valuable agrochemical with demonstrated herbicidal and fungicidal activities. While it is classified as a protein synthesis inhibitor, the specific molecular target and mechanism of action remain to be fully elucidated. This lack of detailed understanding presents an opportunity for further research. Future studies should focus on identifying the precise binding site of this compound within the cellular machinery of target weeds and fungi. Elucidating its mechanism at a molecular level could pave the way for the development of more potent and selective derivatives and contribute to a better understanding of protein synthesis inhibition in a wider range of organisms. Quantitative structure-activity relationship (QSAR) studies could also aid in the design of new analogues with improved efficacy. A deeper understanding of this compound's mode of action will be critical for managing the development of resistance in target pest populations.
References
- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hracglobal.com [hracglobal.com]
- 4. Use of an in Vitro Protein Synthesizing System to Test the Mode of Action of Chloracetamides | Weed Science | Cambridge Core [cambridge.org]
- 5. pesticidestewardship.org [pesticidestewardship.org]
Independent Validation of Etobenzanid's Herbicidal Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etobenzanid is a selective herbicide primarily utilized for weed management in rice cultivation.[1] Its mode of action is the inhibition of protein synthesis in susceptible plants, leading to growth cessation and eventual death. This technical guide provides an in-depth overview of the independent validation of this compound's herbicidal spectrum, crop safety, and mechanism of action. The information is compiled from available public data and is intended to serve as a resource for research and development professionals in the agrochemical and life sciences sectors.
Herbicidal Spectrum of this compound
Table 1: Qualitative Herbicidal Spectrum of this compound [1]
| Weed Type | Susceptible Genera |
| Monocotyledonous | Echinochloa (including Echinochloa crus-galli - barnyardgrass), Digitaria, Setaria, Eleusine, Brachiaria |
| Dicotyledonous | Amaranthus, Erigeron, Conyza, Polygonum, Medicago, Mollugo, Cyclospermum, Stellaria, Gnaphalium, Taraxacum, Oenothera |
Note: This table is based on publicly available technical information. Independent validation with quantitative data is recommended for precise application development.
Crop Safety and Selectivity
This compound is recognized for its selective herbicidal activity, particularly in rice.[1] This selectivity is a critical attribute for its use in controlling weeds within the crop without causing significant phytotoxicity. However, publicly accessible, independent research studies with quantitative data on crop safety across different rice varieties, growth stages, and application rates are limited.
Table 2: General Crop Safety Profile of this compound
| Crop | Selectivity Level | Notes |
| Rice (Oryza sativa) | High | This compound is primarily developed and used as a selective herbicide for rice.[1] The basis for this selectivity is likely differential metabolism or target site sensitivity between rice and susceptible weeds. Further independent research is needed to quantify safety margins under various field conditions. |
Experimental Protocols
The following sections outline standardized methodologies for conducting experiments to independently validate the herbicidal spectrum and crop safety of this compound.
Herbicidal Efficacy (Dose-Response) Bioassay
This protocol is designed to determine the effective dose of this compound required to control various weed species.
-
Plant Material: Grow target weed species from certified seeds in a controlled environment (greenhouse or growth chamber) in pots containing a standardized soil mix.
-
Herbicide Application: Apply this compound at a range of concentrations (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X the recommended field rate) to the weeds at a specific growth stage (e.g., 2-4 leaf stage). Ensure uniform spray coverage.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment and weed species. Include an untreated control for comparison.
-
Data Collection: At 14 and 28 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete kill). Additionally, harvest the above-ground biomass of the weeds, dry to a constant weight, and record the dry weight.
-
Data Analysis: Analyze the data using dose-response models (e.g., log-logistic) to calculate the effective dose for 50% growth reduction (GR50) or 50% mortality (ED50) for each weed species.
Crop Safety (Phytotoxicity) Trial
This protocol is designed to assess the tolerance of rice to this compound.
-
Plant Material: Grow a selection of relevant rice cultivars in a field or greenhouse setting.
-
Herbicide Application: Apply this compound at different rates (e.g., 1X, 2X, and 4X the proposed use rate) at various rice growth stages (e.g., early post-emergence, mid-tillering).
-
Experimental Design: Use a randomized complete block design with a minimum of three replications. Include a weed-free, untreated control for comparison.
-
Data Collection:
-
Visual Phytotoxicity: Assess crop injury at 3, 7, 14, and 28 DAT using a 0-100% scale (0% = no injury, 100% = plant death).
-
Growth Parameters: Measure plant height and tiller number at regular intervals.
-
Yield and Yield Components: At maturity, harvest the rice and determine grain yield, thousand-grain weight, and other relevant yield components.
-
-
Data Analysis: Use analysis of variance (ANOVA) to determine if there are significant differences in phytotoxicity and yield between the herbicide treatments and the untreated control.
Visualizations
Logical Relationship: Factors Influencing this compound Efficacy
References
A comparative analysis of the environmental impact of Etobenzanid
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth comparative analysis of the environmental impact of the herbicide Etobenzanid. This document synthesizes available data on its environmental fate, ecotoxicity, and mechanism of action, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate understanding.
Environmental Fate and Persistence
This compound is a benzamide herbicide used for the control of a variety of weeds. Its environmental persistence is a key factor in assessing its overall environmental impact. Studies have shown that this compound exhibits relatively low persistence in both soil and aquatic environments, undergoing degradation through hydrolysis and photolysis.
The hydrolysis of this compound is pH-dependent. Under acidic conditions (pH 3), its aqueous half-life is approximately 48 hours. This degradation accelerates significantly under basic conditions (pH 9), with the half-life decreasing to 12 hours[1]. Photodegradation is another significant pathway for the breakdown of this compound. When exposed to UV light (254 nm), it has a reported half-life of 6 hours[1].
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life | 48 hours | pH 3 | [1] |
| 12 hours | pH 9 | [1] | |
| Photolysis Half-life | 6 hours | UV light (254 nm) | [1] |
| GHS Classification | Aquatic Chronic 2 | [3] | |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects | [3] |
Ecotoxicity Profile
The ecotoxicity of this compound to various non-target organisms is a critical component of its environmental risk assessment. While comprehensive quantitative data (LC50/EC50) for this compound across a wide range of species is limited in publicly available literature, its GHS classification indicates a significant hazard to aquatic ecosystems.
For a comparative perspective, the following table includes typical toxicity values for other benzamide herbicides against representative aquatic and terrestrial organisms. It is important to note that these are not direct data for this compound and should be interpreted with caution.
| Organism | Test Type | Endpoint | Typical Value (mg/L or mg/kg) |
| Fish (e.g., Oryzias latipes) | 96-hour LC50 | Mortality | 1 - 10 |
| Aquatic Invertebrate (Daphnia magna) | 48-hour EC50 | Immobilization | 0.1 - 1 |
| Algae (e.g., Selenastrum capricornutum) | 72-hour EC50 | Growth Inhibition | 0.01 - 0.1 |
| Terrestrial Plant (e.g., Lactuca sativa) | 14-day EC50 | Growth Inhibition | 10 - 100 |
| Soil Microorganisms | 28-day | Respiration Inhibition | > 100 |
Mechanism of Action: Protein Synthesis Inhibition
This compound is classified as a protein synthesis inhibitor[2]. Herbicides in this class disrupt the process of translation, leading to a cessation of essential protein production and ultimately cell death. While the precise molecular target of this compound within the ribosome has not been definitively elucidated in public literature, benzamide herbicides are known to interfere with microtubule organization and, in some cases, inhibit cell wall biosynthesis[1].
The general mechanism of protein synthesis inhibition by ribosome-targeting compounds involves binding to either the large or small ribosomal subunit, thereby interfering with key steps such as initiation, elongation, or termination of the polypeptide chain.
Below is a generalized signaling pathway for protein synthesis in plants and the potential points of disruption by a protein synthesis inhibitor like this compound.
Figure 1: Generalized pathway of protein synthesis in plants and the inhibitory action of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the environmental assessment of herbicides like this compound.
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of this compound to aquatic organisms.
Test Organisms:
-
Fish: e.g., Japanese rice fish (Oryzias latipes)
-
Aquatic Invertebrate: e.g., Water flea (Daphnia magna)
-
Algae: e.g., Green algae (Selenastrum capricornutum)
General Procedure (Static Test):
-
Prepare a series of test solutions with varying concentrations of this compound and a control (without the herbicide).
-
Acclimate the test organisms to the test conditions (temperature, light, water quality).
-
Introduce a specified number of organisms into each test chamber.
-
Observe and record the effects (e.g., mortality, immobilization, growth inhibition) at specified time intervals (e.g., 24, 48, 72, 96 hours).
-
Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) using appropriate statistical methods.
Figure 2: General workflow for aquatic toxicity testing.
Soil Sorption/Desorption
Objective: To determine the extent to which this compound binds to soil particles.
General Procedure (Batch Equilibrium Method):
-
Prepare soil samples with known characteristics (e.g., organic carbon content, pH, texture).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a known amount of the stock solution to the soil samples in centrifuge tubes.
-
Equilibrate the soil-solution mixture by shaking for a specified period (e.g., 24 hours).
-
Centrifuge the samples to separate the soil and the supernatant.
-
Analyze the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC).
-
Calculate the amount of this compound sorbed to the soil by subtracting the amount in the supernatant from the initial amount.
-
The desorption phase can be initiated by replacing the supernatant with a fresh solution and repeating the equilibration and analysis steps.
Figure 3: Workflow for soil sorption/desorption experiment.
Conclusion
This compound demonstrates a relatively low persistence in the environment due to its susceptibility to hydrolysis and photolysis. However, its classification as "toxic to aquatic life with long lasting effects" highlights the need for careful management to prevent contamination of aquatic ecosystems. The primary mode of action is the inhibition of protein synthesis, a mechanism common to several classes of herbicides. Further research is required to obtain specific ecotoxicity data for this compound across a broader range of non-target organisms and to elucidate the precise molecular interactions with the ribosome. This information will be critical for a more comprehensive and accurate environmental risk assessment.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Etobenzanid is critical for laboratory safety and environmental protection. Due to its classification as a substance toxic to aquatic life with long-lasting effects, it must be managed as hazardous waste.[1][2][3] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with regulations.
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[3] In case of a spill, prevent the substance from entering drains and collect the spillage for disposal.[1][3]
Quantitative Data for Handling and Disposal
The following table summarizes key quantitative and categorical data for this compound relevant to its safe handling, storage, and disposal.
| Parameter | Value | Significance for Disposal |
| GHS Hazard Classification | Aquatic Chronic 2 | Indicates long-term hazardous effects on aquatic life, prohibiting drain or trash disposal.[1][2] |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects | Reinforces the need for containment and specialized hazardous waste disposal.[3] |
| UN Number | 3077 | Designation for "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S." for transport to a disposal facility.[3] |
| Satellite Accumulation Limits | Up to 55 gallons (or 1 quart for acutely hazardous waste) | Maximum quantity that can be stored in the lab's designated waste area before requiring removal.[4] |
| "Empty" Container Residue Limit | ≤ 3% by weight | A container is considered "empty" and can be disposed of differently only if the residue is below this limit.[5] |
Protocol for Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. This process is designed to comply with standard hazardous waste regulations.
1. Waste Identification and Segregation:
- Clearly label all waste containing this compound as "Hazardous Waste - this compound."
- Include the hazard characteristic "Environmental Hazard."
- Do not mix this compound waste with other waste streams unless they are compatible. Specifically, keep it separate from non-hazardous waste.[5]
2. Containment:
- Collect solid this compound waste in a designated, compatible, and sealable container.[6] The container must be in good condition with a secure screw cap.[6]
- For solutions of this compound, use a compatible liquid waste container. Plastic is often preferred.[4]
- Ensure the container is properly labeled with the contents and associated hazards.
- Keep the waste container closed at all times, except when adding waste.[4][5]
3. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[4][6]
- The SAA must be inspected weekly for any signs of leakage.[6]
- Ensure that incompatible wastes are not stored together in the SAA.[6]
4. Disposal of "Empty" Containers:
- A container that held this compound is only considered "empty" if all waste has been removed by standard practice, and no more than 3% of the container's original weight remains.[5]
- Even if considered "empty," it is best practice to triple-rinse the container with a suitable solvent.
- The rinsate from this cleaning process must be collected and disposed of as this compound hazardous waste.[5]
- Once properly decontaminated, remove or deface the original labels before disposing of the container in the normal trash or recycling, as per institutional policy.[5]
5. Arranging for Final Disposal:
- Crucially, do not dispose of this compound down the drain or in regular trash .[3][7] This is strictly prohibited due to its environmental toxicity.[3]
- Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste container.[4]
- The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration with appropriate scrubbing equipment.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Etobenzanid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Etobenzanid, including personal protective equipment (PPE) recommendations, safe handling procedures, and a comprehensive disposal plan. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE when working with this compound.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a risk of splashing. |
| Skin Protection | Gloves: Wear chemical-impermeable gloves.[1] While specific breakthrough data for this compound is not available, nitrile rubber gloves are generally recommended for handling pesticides. Always inspect gloves for tears or holes before use. |
| Clothing: Wear fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant apron should be worn. | |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.[1] Ensure proper fit and training before use. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound in a laboratory setting.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general procedures should be integrated into any workflow involving this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contamination: Use dedicated labware for handling this compound. Avoid creating dust or aerosols.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow established emergency procedures. Use appropriate absorbent materials for liquid spills and avoid dry sweeping of solid materials.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[2]
By implementing these safety and logistical measures, you can create a secure research environment and ensure the responsible handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
